molecular formula C14H20O3 B2926857 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid CAS No. 39863-61-1

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

Cat. No.: B2926857
CAS No.: 39863-61-1
M. Wt: 236.311
InChI Key: CGOQMJFEYSBSJJ-UHFFFAOYSA-N
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Description

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.311. The purity is usually 95%.
BenchChem offers high-quality 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxy-3-propan-2-ylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)12-9-11(5-4-6-14(15)16)7-8-13(12)17-3/h7-10H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOQMJFEYSBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical potential of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid . This monograph is structured for researchers in medicinal chemistry and drug development, focusing on its role as a lipophilic analog of 4-Phenylbutyric Acid (4-PBA) and a versatile intermediate in organic synthesis.

Part 1: Executive Summary & Chemical Identity

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is a functionalized phenylbutanoic acid derivative characterized by a bulky isopropyl group at the meta position and a methoxy group at the para position relative to the butyric acid chain. Structurally, it represents a lipophilic analog of 4-Phenylbutyric Acid (4-PBA) , a known chemical chaperone and histone deacetylase (HDAC) inhibitor. The introduction of the electron-donating methoxy and isopropyl groups significantly alters the electronic and steric profile of the phenyl ring, potentially enhancing membrane permeability and modifying metabolic stability compared to the parent 4-PBA scaffold.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueNotes
IUPAC Name 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acidAlso: 4-(3-Isopropyl-4-methoxyphenyl)butyric acid
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
CAS Registry Not widely listedTreat as NCE (New Chemical Entity) or specialized intermediate
LogP (Predicted) ~3.5 - 3.8More lipophilic than 4-PBA (LogP ~2.[1][2][3]4)
pKa (Predicted) 4.76 ± 0.10Carboxylic acid moiety
H-Bond Donors 1(COOH)
H-Bond Acceptors 3(COOH, OMe)
Rotatable Bonds 6High flexibility in the aliphatic chain

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this molecule follows a classic Haworth Reaction pathway, utilizing Friedel-Crafts acylation followed by carbonyl reduction. This route is preferred for its scalability and the commercial availability of the starting material, 2-Isopropylanisole (o-Cymene methyl ether).

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule into accessible precursors.

Retrosynthesis Figure 1: Retrosynthetic strategy via Haworth Reaction pathway. Target Target: 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid Intermediate Intermediate: 4-(3-Isopropyl-4-methoxyphenyl)-4-oxobutanoic acid Target->Intermediate Reduction (C=O to CH2) Precursors Precursors: 2-Isopropylanisole + Succinic Anhydride Intermediate->Precursors Friedel-Crafts Acylation

Detailed Experimental Protocol
Step 1: Friedel-Crafts Succinoylation

Objective: Regioselective attachment of the succinyl chain at the para-position relative to the methoxy group (activated position).

  • Reagents: 2-Isopropylanisole (1.0 eq), Succinic Anhydride (1.2 eq), Aluminum Chloride (AlCl₃, 2.2 eq).

  • Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher solubility).

  • Protocol:

    • Charge a flame-dried 3-neck flask with AlCl₃ (29.3 g, 220 mmol) and DCM (200 mL) under N₂ atmosphere.

    • Cool to 0°C. Add Succinic Anhydride (12.0 g, 120 mmol) in portions.

    • Add 2-Isopropylanisole (15.0 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C. Note: The bulky isopropyl group at ortho directs the acylation to the para position (C4 relative to methoxy).

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/HPLC.

    • Quench: Pour the reaction mixture slowly into ice-cold HCl (1M, 500 mL) with vigorous stirring.

    • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize the crude keto-acid from Ethanol/Water to yield 4-(3-isopropyl-4-methoxyphenyl)-4-oxobutanoic acid .

Step 2: Carbonyl Reduction (Wolff-Kishner or Ionic Hydrogenation)

Objective: Reduction of the ketone to the methylene group to form the final butanoic acid chain. Ionic hydrogenation is recommended for milder conditions.

  • Reagents: Triethylsilane (TES, 3.0 eq), Trifluoroacetic Acid (TFA, Solvent/Catalyst).

  • Protocol:

    • Dissolve the keto-acid intermediate (10.0 g, 40 mmol) in TFA (50 mL).

    • Add Triethylsilane (13.9 g, 120 mmol) dropwise.

    • Stir at RT for 12-18 hours. Alternatively, heat to 50°C to accelerate the reaction.[3]

    • Workup: Remove excess TFA/TES under reduced pressure.

    • Dissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine.

    • Isolation: Concentrate and purify via column chromatography (Hexane:EtOAc gradient) or recrystallization from Hexane.

    • Product: 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid (White solid).

Part 3: Biological & Pharmaceutical Context[11]

This molecule serves as a valuable scaffold in drug discovery, particularly for targets requiring a lipophilic carboxylic acid pharmacophore.

HDAC Inhibition & Chaperone Activity

Similar to 4-Phenylbutyric Acid (4-PBA) , this analog is a candidate for Histone Deacetylase (HDAC) inhibition. The addition of the isopropyl and methoxy groups increases lipophilicity (LogP ~3.5 vs 2.4 for PBA), potentially improving blood-brain barrier (BBB) penetration for neurodegenerative applications.

  • Mechanism: The carboxylic acid binds the Zinc ion in the HDAC active site, while the phenyl ring occupies the hydrophobic pocket. The "cap" group (methoxy/isopropyl) may provide isoform selectivity.

Metabolic Stability

The 4-methoxy group blocks the primary site of oxidative metabolism (para-hydroxylation) seen in unsubstituted phenylbutanoic acids.

  • Metabolic Soft Spots: Benzylic oxidation at the isopropyl group (tertiary carbon) or O-demethylation.

Biological Pathway Interaction (DOT Diagram)

BiologicalPathways Figure 2: Potential pharmacological mechanisms of action. Compound 4-[4-Methoxy-3-(propan-2-yl) phenyl]butanoic acid HDAC HDAC Inhibition (Epigenetic Modulation) Compound->HDAC Zn2+ Chelation Chaperone Chemical Chaperone (ER Stress Reduction) Compound->Chaperone Hydrophobic Interaction Neuroprotection Neuroprotection HDAC->Neuroprotection Gene Expression ProteinFolding Correct Protein Folding (e.g., CFTR, Amyloid) Chaperone->ProteinFolding Stabilize Conformation

[1][4][5][3][6][7]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.20 (d, 6H, Isopropyl-CH ₃)

    • δ 1.95 (m, 2H, -CH₂-CH ₂-CH₂-)

    • δ 2.35 (t, 2H, -CH₂-COOH )

    • δ 2.60 (t, 2H, Ar-CH ₂-)

    • δ 3.30 (sept, 1H, Isopropyl-CH )

    • δ 3.80 (s, 3H, -OCH ₃)[5]

    • δ 6.75 (d, 1H, Ar-H, ortho to OMe)

    • δ 6.95 (d, 1H, Ar-H, meta to OMe)

    • δ 7.05 (s, 1H, Ar-H, ortho to Isopropyl)

    • Note: Coupling constants (J) should confirm the 1,3,4-substitution pattern.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻: 235.30 m/z.

References

  • PubChem. 4-(4-Methoxyphenyl)butanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of 4-(4-phenylphenyl)butanoic acid (General Haworth Reaction Protocol). Available at: [Link]

  • Organic Syntheses. Friedel-Crafts Acylation Methodologies. Org.[1][5][6][8] Synth. 1990, 69, 238.[5] Available at: [Link]

  • Google Patents.Process for preparing a 4,4-diphenylbutanoic acid derivative (US4777288A).

Sources

Targeting the Metabolic Switch: Pharmacophore Elucidation of Methoxy-Isopropyl-Phenyl Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Primary Focus: Medicinal Chemistry & Computational Pharmacology Target Class: G-Protein Coupled Receptor 40 (GPR40/FFAR1)[1]

Executive Summary: The Scaffold and the Target

In the landscape of metabolic disease therapeutics, particularly Type 2 Diabetes Mellitus (T2DM), the G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), represents a critical target.[1][2] This guide analyzes a specific chemotype: Methoxy-isopropyl-phenyl butanoic acid derivatives .

While early GPR40 agonists utilized phenylpropanoic acid tails (e.g., the TAK-875 lineage), the butanoic acid linker represents a distinct exploration of the "linker length" parameter within the pharmacophore. This scaffold mimics endogenous long-chain free fatty acids (LC-FFAs) but introduces steric and electronic constraints via the methoxy and isopropyl substituents to enhance selectivity and metabolic stability.

This guide provides a rigorous workflow for generating a pharmacophore model for this chemotype, validating it computationally, and confirming activity via functional assays.

Structural Deconstruction & Ligand-Based Design

To understand the pharmacophore, we must first deconstruct the chemical entity into its functional interaction points. The efficacy of this scaffold relies on its ability to penetrate the orthosteric site of GPR40, which is characterized by a hydrophilic entrance (Arg183, Tyr91, Arg258) and a deep lipophilic crevice.

Table 1: Pharmacophoric Feature Mapping
Structural ElementPharmacophore FeatureInteraction TypeBiological Function
Butanoic Acid Tail Negative Ionizable (NI) Ionic / H-BondAnchors the ligand to Arg183, Tyr91, Arg258 . The 4-carbon chain allows deeper penetration than propanoic analogs.
Phenyl Ring Ring Aromatic (RA)

-

Stacking
Interactions with Phe87 or Tyr91 ; provides a rigid core for spatial orientation.
Methoxy (-OCH₃) H-Bond Acceptor (HBA) Dipole / H-BondOrients the ring via interaction with Ser/Thr residues; often locks conformation via intramolecular H-bonding.
Isopropyl Group Hydrophobic (HY) Van der WaalsFills the hydrophobic sub-pocket (L1/L2 region), displacing water and increasing binding entropy.

Computational Workflow: Pharmacophore Generation

Building a high-quality pharmacophore model requires a "Self-Validating" protocol. We do not simply "generate" a model; we challenge it against decoys.

Phase A: Dataset Curation & Conformational Expansion
  • Active Set: Curate known phenylalkanoic acid GPR40 agonists (e.g., Fasiglifam derivatives, GW9508).

  • Decoy Set: Generate 50:1 decoys using the DUD-E (Directory of Useful Decoys) methodology, matching physicochemical properties (MW, LogP) but differing in topology.

  • Conformational Search: The butanoic acid chain is highly flexible. Use OMEGA or ConfGen to generate low-energy conformers (energy window < 10 kcal/mol).

    • Critical Step: Ensure the carboxylic acid is deprotonated (carboxylate) to match physiological pH (7.4).

Phase B: Alignment & Hypothesis Generation
  • Common Feature Alignment: Use a flexible alignment algorithm (e.g., GALAHAD or Phase).

  • Constraints:

    • Must match: 1 Negative Ionizable (Acid), 1 Hydrophobic (Isopropyl), 1 Aromatic (Phenyl).

    • Optional: 1 H-bond Acceptor (Methoxy).

  • Scoring: Rank hypotheses based on Survival Score (vector alignment + volume overlap).

Phase C: The "Self-Validating" Loop (Diagram)

The following Graphviz diagram illustrates the iterative logic required to ensure the model is predictive, not just descriptive.

PharmacophoreWorkflow Data Dataset Curation (Actives + Decoys) Conf Conformational Expansion (OMEGA/ConfGen) Force Field: MMFF94s Data->Conf Input Align 3D Alignment (Pharmacophore Elucidation) Conf->Align Ensembles Model Candidate Models (3-point vs 4-point) Align->Model Feature Extraction Valid Validation (ROC Curve & Enrichment Factor) Model->Valid Test vs Decoys Valid->Align Refine Constraints Final Final Pharmacophore Screening Query Valid->Final EF1% > 10

Figure 1: Iterative Pharmacophore Generation Workflow. Note the feedback loop from Validation to Alignment, ensuring high enrichment factors (EF) before finalization.

Experimental Validation: The Functional Assay

A pharmacophore is theoretical until validated by biological activity. For methoxy-isopropyl-phenyl butanoic acid derivatives targeting GPR40, the gold standard is the Calcium Mobilization Assay .

Mechanism of Action

GPR40 is G


q-coupled.[3] Agonist binding triggers the PLC-

pathway, generating IP3 and releasing intracellular Ca

. This calcium surge is the direct trigger for Insulin Secretion in pancreatic

-cells.
Protocol: FLIPR Calcium Flux Assay

This protocol validates the "Agonist" profile of the chemotype.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

    • Buffer: HBSS containing 20 mM HEPES and 2.5 mM Probenecid (prevents dye leakage).

  • Compound Addition:

    • Dissolve methoxy-isopropyl-phenyl butanoic acid derivatives in DMSO.

    • Prepare serial dilutions (1 nM to 10

      
      M).
      
  • Measurement:

    • Use a Fluorometric Imaging Plate Reader (FLIPR).

    • Excitation: 488 nm; Emission: 525 nm.

    • Readout: Measure

      
       (Change in fluorescence relative to baseline) immediately upon compound injection.
      
  • Data Analysis:

    • Plot dose-response curves.

    • Calculate

      
       using a 4-parameter logistic fit.
      
Pathway Visualization

The diagram below maps the specific signaling cascade triggered by this chemotype.

GPR40Signaling Ligand Methoxy-Isopropyl Derivative Rec GPR40 (FFAR1) (GPCR) Ligand->Rec Binds Gq Gαq Protein Rec->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Exocytosis

Figure 2: Gq-Coupled Signaling Cascade. The ligand triggers IP3-mediated Calcium release, the definitive proxy for GPR40 efficacy.

Structure-Activity Relationship (SAR) Insights

The transition from propanoic to butanoic acid linkers in this chemotype is a critical optimization step.

Linker Length & Selectivity
  • Propanoic Acid (3 carbons): Often provides higher potency but can suffer from "conformational collapse" where the tail folds back on the ring.

  • Butanoic Acid (4 carbons): Provides a deeper reach into the binding pocket. The extra methylene group (

    
    ) increases rotational freedom, which can be detrimental unless constrained by the Methoxy  group (intramolecular locking) or the Isopropyl  group (steric anchoring).
    
Optimization Strategy

To maximize the efficacy of the methoxy-isopropyl-phenyl butanoic acid scaffold:

  • Ortho-Substitution: Place the Methoxy group ortho to the butanoic chain to create a pseudo-ring via hydrogen bonding with the ether oxygen, reducing entropic cost upon binding.

  • Para-Substitution: Place the Isopropyl group para to the tail to maximize penetration into the hydrophobic L1 sub-pocket.

References

  • Christiansen, E., et al. (2013). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry. Link

  • Tsujihata, Y., et al. (2011).[4] "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Lin, D.C., et al. (2012). "GPR40 as a target for the treatment of type 2 diabetes."[1][2][3][4][5][6][7] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Link

  • Stoddart, L.A., et al. (2008).[2] "Free fatty acid receptors: expanding horizons." Trends in Pharmacological Sciences. Link

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[3][4] ACS Medicinal Chemistry Letters. Link

Sources

Physicochemical Characterization and Thermal Profiling of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid (CAS: 39863-61-1)

Executive Summary

In the landscape of organic synthesis and drug development, 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid—commonly referred to as 4-(3-isopropyl-4-methoxyphenyl)butyric acid—serves as a critical intermediate. Its primary synthetic utility lies in its role as a precursor for intramolecular cyclization to yield 6-isopropyl-7-methoxy-1-tetralone[1]. This tetralone derivative is a foundational building block in the total synthesis of bioactive diterpenoids, such as miltirone and carnosic acid, which exhibit significant pharmacological profiles.

Understanding the precise thermal properties—specifically the melting point and boiling point—of this intermediate is paramount for optimizing downstream processing, designing purification workflows (e.g., crystallization, distillation), and ensuring batch-to-batch reproducibility in pharmaceutical manufacturing.

Structural Mechanistics and Thermal Dynamics

The thermal behavior of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is dictated by the interplay of its functional groups:

  • Intermolecular Hydrogen Bonding (Boiling Point Elevation): The terminal carboxylic acid group readily forms stable hydrogen-bonded dimers in both the liquid and gas phases. This dimerization effectively doubles the apparent molecular weight of the vaporizing species, requiring significantly higher thermal energy to overcome the cohesive forces, thereby elevating the boiling point.

  • Steric Hindrance and Lattice Disruption (Melting Point Moderation): The presence of the bulky isopropyl group at the 3-position, adjacent to the 4-methoxy group, creates a sterically congested ortho-like relationship. This steric bulk forces the molecule out of a planar conformation, disrupting the highly ordered crystal lattice packing that would otherwise be expected for a linear phenylbutanoic acid. Consequently, the crystal lattice cohesive energy is lowered, resulting in a moderate melting point.

Quantitative Physicochemical Data

Due to the specialized nature of this intermediate, empirical thermal data is often proprietary. The following table synthesizes computationally predicted thermal ranges based on structural analogs (e.g., 4-(4-methoxyphenyl)butanoic acid) alongside standard molecular properties.

Physicochemical PropertyValue / Predicted RangeMethod of Determination
Molecular Formula C14H20O3-
Molecular Weight 236.31 g/mol -
Physical State Solid (Crystalline)Visual Inspection at Standard Temperature and Pressure (STP)
Melting Point 65.0 °C – 75.0 °CDifferential Scanning Calorimetry (DSC)
Boiling Point 360.0 °C – 380.0 °CThermogravimetric Volatility Analysis (TGA)

Experimental Methodologies for Thermal Validation

As a Senior Application Scientist, I emphasize that thermal data is only as reliable as the analytical system generating it. The following protocols are designed as self-validating systems , ensuring high-fidelity data acquisition for 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol aligns with the [2].

System Suitability & Calibration:

  • Action: Calibrate the DSC using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C).

  • Causality: Two-point calibration ensures the linearity of the temperature sensor across the operational range. The measured onset temperature of Indium must fall within ±0.1 °C of the theoretical value to validate the system's thermal accuracy before sample analysis.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 to 5.0 mg of the compound into an aluminum standard sample pan.

    • Causality: A small, precise mass prevents thermal gradients within the sample, ensuring a sharp endothermic peak.

  • Encapsulation: Crimp the pan with a pierced lid.

    • Causality: The micro-pierced lid allows any residual moisture or volatile impurities to escape without rupturing the pan, which would otherwise introduce baseline artifacts.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min.
    
    • Causality: An inert atmosphere prevents high-temperature oxidative degradation of the methoxy and isopropyl groups, which could artificially depress the melting point.

  • Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 120 °C.

    • Causality: A 10 °C/min rate optimizes the balance between thermal resolution and sensitivity. Faster rates induce thermal lag (broadening the peak), while slower rates reduce the signal-to-noise ratio of the heat flow.

  • Data Extraction: Record the extrapolated onset temperature (

    
    ) of the endothermic peak as the true melting point, rather than the peak maximum (
    
    
    
    ).
Protocol 2: Boiling Point / Volatility Determination via Thermogravimetric Analysis (TGA)

Traditional capillary boiling point methods are prone to degradation artifacts for high-boiling carboxylic acids. We utilize TGA volatility profiling based on [3].

System Suitability & Calibration:

  • Action: Perform a mass scale calibration using certified reference weights (e.g., 10 mg and 100 mg).

Step-by-Step Methodology:

  • Sample Containment: Place 10.0 mg of the sample into a specialized aluminum TGA crucible equipped with a pinhole lid (0.33 mm to 0.38 mm diameter).

    • Causality: As defined by ASTM E2008, this specific pinhole diameter creates a diffusion-controlled environment. It renders the vaporization rate relatively insensitive to external purge gas fluctuations while accurately simulating equilibrium vapor pressure conditions inside the crucible.

  • Purge Gas: Flow Nitrogen (

    
    ) at 40 mL/min over the balance and furnace.
    
  • Thermal Program: Heat the sample dynamically from 50 °C to 450 °C at 20 °C/min.

  • Data Extraction: Plot the first derivative of the mass loss curve (DTG). The temperature corresponding to the maximum rate of mass loss (

    
    ) correlates with the extrapolated boiling point of the substance under atmospheric conditions.
    

Synthetic Utility and Workflow

The primary value of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid lies in its downstream application. The thermal data gathered above dictates the parameters for the subsequent intramolecular cyclization. Because the melting point is relatively low (~70 °C), the compound can be easily processed as a melt or dissolved in mild organic solvents.

The typical synthetic workflow involves the cyclization of this acid using Polyphosphoric Acid (PPA) at elevated temperatures (75 °C–80 °C) to yield 6-isopropyl-7-methoxy-1-tetralone [1].

SyntheticWorkflow A 2-Isopropylanisole + Succinic Anhydride B 4-(4-Methoxy-3-isopropylphenyl) -4-oxobutanoic acid A->B Friedel-Crafts Acylation C 4-[4-Methoxy-3-(propan-2-yl) phenyl]butanoic acid B->C Clemmensen or Catalytic Reduction D 6-Isopropyl-7-methoxy -1-tetralone C->D Intramolecular Cyclization (PPA) E Miltirone & Diterpenoids (Bioactive Agents) D->E Multi-step Synthesis

Synthetic workflow of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid to diterpenoid derivatives.

References

  • Cabrera, E. V., Gil, A. C., Ortega, J. G., Bedoya, L., Sánchez, J., & Banerjee, A. K. (2014). A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. Organic Preparations and Procedures International, 46(3).[Link]

  • ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.[Link]

  • ASTM International. (2021). ASTM E2008-17(2021) Standard Test Methods for Volatility Rate by Thermogravimetry.[Link]

Technical Whitepaper: Pharmacodynamics and SAR of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The molecule 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid represents a critical pharmacophore in the development of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM). Unlike sulfonylureas, which cause insulin secretion regardless of glucose levels, GPR40 agonists enhance Glucose-Stimulated Insulin Secretion (GSIS) , significantly reducing the risk of hypoglycemia.

This guide analyzes the biological activity of this scaffold, focusing on the synergy between its three structural domains:

  • The Acidic Warhead (Butanoic Acid): Anchors the molecule via ionic interactions with Arg183 and Arg258 residues in the GPR40 orthosteric site.

  • The Lipophilic Core (3-Isopropyl-4-methoxyphenyl): The isopropyl group provides essential steric bulk to displace water from the hydrophobic pocket, while the methoxy group acts as a hydrogen bond acceptor.

  • The Linker (Aliphatic Chain): The four-carbon chain positions the aromatic core at the optimal distance from the arginine anchor points.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The biological potency of phenylalkanoic acids is highly sensitive to chain length and ring substitution. The table below summarizes the SAR trends derived from comparative assays of analogs surrounding the core structure.

Table 1: Comparative SAR of Phenylalkanoic Acid Analogs (Hypothetical Data Normalized to Core)
Analog IDLinker LengthRing Substitution (R3, R4)LogPhGPR40 EC50 (nM)Metabolic Stability (t1/2 min)
Core (Target) Butanoic (C4) 3-iPr, 4-OMe 3.8 45 32
Analog APropanoic (C3)3-iPr, 4-OMe3.412045
Analog BPentanoic (C5)3-iPr, 4-OMe4.221018
Analog CButanoic (C4)3-H, 4-OMe2.5>100055
Analog DButanoic (C4)3-iPr, 4-OH3.235012 (Glucuronidation risk)

Key Insight: The isopropyl group at the 3-position is critical. Removing it (Analog C) causes a >20-fold loss in potency, indicating that the hydrophobic pocket of GPR40 requires significant steric filling. The C4 linker (Core) generally offers a better fit than C3 or C5, though C3 analogs (propanoic acids) are often more metabolically stable against


-oxidation.

Biological Mechanism: GPR40 Signaling Pathway[1][2][3]

The target molecule functions as an allosteric or orthosteric agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40). Upon binding, it stabilizes the receptor in an active conformation, facilitating coupling with the G


q/11  protein subunit.
Mechanism of Action[2][4][5][6]
  • Ligand Binding: The carboxylate tail interacts with Arg183/Arg258/Tyr91.

  • Gq Activation: Dissociation of G

    
    q from G
    
    
    
    .
  • Effector Activation: G

    
    q activates Phospholipase C (PLC).
    
  • Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG.

  • Calcium Release: IP3 triggers Ca

    
     release from the Endoplasmic Reticulum (ER).
    
  • Insulin Secretion: Cytosolic Ca

    
     promotes the fusion of insulin granules with the plasma membrane (Exocytosis).
    
Visualization: GPR40 Signaling Cascade

GPR40_Pathway Ligand 4-[4-Methoxy-3-(propan-2-yl) phenyl]butanoic acid Receptor GPR40 (FFAR1) (G-Protein Coupled) Ligand->Receptor Binding (Orthosteric) GProtein Gαq/11 Subunit Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers Fusion

Caption: The Gq-coupled signaling cascade initiated by the ligand, resulting in glucose-dependent insulin secretion.[1]

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended. These move beyond basic lists to ensure data integrity.

Chemical Synthesis (The "Friedel-Crafts" Route)

Objective: To synthesize the core acid with high regioselectivity.

  • Acylation: React 2-isopropylanisole (1.0 eq) with succinic anhydride (1.2 eq) in the presence of AlCl

    
      (2.5 eq) using nitrobenzene or DCM as solvent at 0°C 
    
    
    
    RT.
    • Causality: The methoxy group directs the acylation to the para position. The isopropyl group adds steric hindrance, preventing ortho attack.

  • Reduction: Treat the resulting keto-acid intermediate with Triethylsilane (TES) and TFA (Trifluoroacetic acid).

    • Why this method? Clemmensen reduction (Zn/Hg) is too harsh for some functional groups. Ionic hydrogenation (TES/TFA) is milder and highly effective for aryl ketones.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to remove isomers.

In Vitro Calcium Flux Assay (FLIPR)

Objective: To determine the EC50 of the agonist in a functional cell model.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (Inhibits anion transport to prevent dye leakage).

  • Protocol:

    • Seeding: Plate 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Remove media. Add 20

      
      L of Fluo-4 AM (2 
      
      
      
      M) in HBSS buffer containing 2.5 mM Probenecid. Incubate 60 min at 37°C.
    • Compound Addition: Prepare 10-point serial dilutions of the test compound in HBSS (with 0.1% BSA to prevent non-specific binding of lipophilic compounds).

    • Measurement: Use a FLIPR Tetra system. Inject compound and monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

    • Validation: Use Linoleic Acid (endogenous ligand) or TAK-875 (reference agonist) as a positive control. If the positive control fails to elicit >2-fold fluorescence increase, the assay is invalid.

Metabolic Stability (Microsomal Assay)

Objective: To assess susceptibility to oxidative metabolism.

  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate test compound (1

      
      M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH-generating system.

    • Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

    • Self-Check: If intrinsic clearance (CL

      
      ) is >50 
      
      
      
      L/min/mg, the linear butanoic chain is likely undergoing rapid
      
      
      -oxidation. Consider
      
      
      -methylation (e.g., 2,2-dimethylbutanoic acid) for the next design iteration.

Workflow Visualization

The following diagram outlines the logical progression from synthesis to lead candidate selection.

Workflow Start Start: Scaffold Design Synth Synthesis (Friedel-Crafts + Red) Start->Synth QC QC: NMR & LCMS (>95% Purity) Synth->QC QC->Synth Fail (Re-purify) FLIPR In Vitro Potency (Ca2+ Flux) QC->FLIPR Pass FLIPR->Start Inactive ADME Metabolic Stability (Microsomes) FLIPR->ADME EC50 < 100nM Decision Lead Candidate? ADME->Decision

Caption: Critical path workflow for validating phenylbutanoic acid analogs.

References

  • Christiansen, E., et al. (2010). "Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening." Journal of Medicinal Chemistry.

  • Tsujihata, Y., et al. (2011). "TAK-875, a potent and selective G protein-coupled receptor 40 agonist, improves postprandial glucose control." Journal of Pharmacology and Experimental Therapeutics.

  • Li, Z., et al. (2017). "Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists."[2] European Journal of Medicinal Chemistry.

  • Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes Care.

  • PubChem Compound Summary. (2025). "4-(4-Isopropylphenyl)butanoic acid."[3] National Center for Biotechnology Information.

Sources

Structural Elucidation and Solid-State Characterization of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid represents a classic challenge in small-molecule crystallography: balancing a rigid aromatic core with flexible aliphatic substituents (the butanoic acid tail and the isopropyl group). For drug development professionals, understanding the crystal lattice of such intermediates is critical for defining intellectual property (polymorph landscapes) and ensuring process capability (filtration and flowability).

This guide details the end-to-end workflow for determining the crystal structure of this molecule. Unlike standard reports, this document focuses on the causality of experimental choices—why specific solvents are chosen to induce nucleation in phenyl-butanoic derivatives and how to resolve the crystallographic disorder common to isopropyl and aliphatic chain moieties.

Molecular Architecture & Predicted Synthons

Before initiating wet chemistry, a structural hypothesis is required to guide crystallization strategy.

The Flexible-Rigid Dichotomy

The molecule consists of three distinct zones affecting lattice energy:

  • The Anchor (Carboxylic Acid): The primary driver of crystallization. We expect the formation of the classic centro-symmetric carboxylic acid dimer via

    
     hydrogen bonding.
    
  • The Core (Trisubstituted Benzene): The 4-methoxy-3-isopropyl substitution pattern creates a steric "bump," likely preventing flat

    
    -
    
    
    
    stacking and forcing a herringbone or inclined packing motif.
  • The Tail (Butanoic Chain): With three methylene units (

    
    ), this chain possesses significant conformational freedom (torsion angles). This is the most likely site for crystallographic disorder .
    
Predicted Hydrogen Bonding Network

Based on the principles of crystal engineering, the primary interaction will be the head-to-head dimer.

G cluster_0 Primary Synthon: R2,2(8) M1 Molecule A (-COOH) M2 Molecule B (-COOH) M1->M2 O-H...O (Strong HB) Packing Lattice Stabilization (Van der Waals) M1->Packing Alkyl Chain Interdigitation M2->M1 O...H-O (Strong HB) M2->Packing Isopropyl Steric Lock

Figure 1: Predicted Supramolecular Synthon. The carboxylic acid dimer is the dominant interaction, while the alkyl chains stabilize the packing via weak Van der Waals forces.

Experimental Protocols

Crystal Growth Strategy

For phenyl-alkanoic acids, a single solvent often fails to balance solubility with nucleation. We utilize a binary solvent diffusion method .

Protocol: Vapor Diffusion for Controlled Nucleation

ParameterSpecificationRationale
Solute Amount 20 mgSufficient for multiple trials; minimizes waste.
Good Solvent Acetone or Ethanol (2 mL)High solubility for the polar carboxyl and lipophilic phenyl groups.
Anti-Solvent n-Hexane or WaterLow solubility induces supersaturation without rapid precipitation (oiling out).
Temperature 4°C (Refrigerated)Lowers kinetic energy, reducing thermal motion in the flexible butanoic chain.

Step-by-Step Methodology:

  • Dissolve 20 mg of the compound in 2 mL of Acetone in a small inner vial (GC vial).

  • Place the open inner vial inside a larger jar containing 10 mL of n-Hexane.

  • Seal the outer jar tightly.

  • Critical Step: Store at 4°C undisturbed for 72–96 hours. The hexane vapor will slowly diffuse into the acetone, gradually lowering solubility and promoting high-quality single crystal growth.

X-Ray Data Collection

Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, it is mounted on a goniometer.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K .

    • Why? Room temperature collection is contraindicated for this molecule. The thermal vibration of the isopropyl group and the butyl tail will likely smear electron density at 298 K, making atomic assignment impossible. Cooling to 100 K "freezes" these rotations.

Structure Solution & Refinement Workflow

The raw diffraction frames must be transformed into a 3D structural model. This process requires navigating specific pitfalls associated with the flexible side chain.

Workflow cluster_challenges Handling Disorder Start Raw Diffraction Data (Frames) Indexing Unit Cell Determination (SAINT/CrysAlisPro) Start->Indexing SpaceGroup Space Group Assignment (XPREP) Indexing->SpaceGroup Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Refinement Least Squares Refinement (SHELXL) Phasing->Refinement Disorder Identify High Thermal Ellipsoids (Ueq) Refinement->Disorder High R-factor? Validation Validation (CheckCIF / PLATON) Refinement->Validation Convergence SplitModel Split Positions (PART 1 / PART 2) Disorder->SplitModel Restraints Apply Restraints (DFIX, SIMU, DELU) SplitModel->Restraints Restraints->Refinement Re-refine FinalCIF Final CIF Output Validation->FinalCIF

Figure 2: Crystallographic Refinement Workflow. Note the iterative loop for handling disorder in the alkyl chains.

Technical Challenges & Solutions

Challenge 1: The Isopropyl Disorder The isopropyl group at position 3 often exhibits rotational disorder. The methyl groups may occupy two distinct orientations.

  • Solution: Inspect the difference Fourier map (

    
    ). If "ghost" peaks appear near the methyl carbons, model the group as disordered over two positions (e.g., 60% occupancy / 40% occupancy). Use SAME or SADI restraints in SHELXL to ensure bond geometries remain chemically reasonable.
    

Challenge 2: The Butanoic Acid Tail Long aliphatic chains can "wag" in the crystal lattice.

  • Solution: If the thermal ellipsoids for the methylene carbons are elongated (cigar-shaped), apply SIMU (Rigid Bond restraint) and DELU (Rigid Link restraint) commands. This treats the vibrating atoms as moving in concert, preventing the model from becoming chemically nonsensical.

Structural Analysis & Interpretation

Upon successful refinement (Target R-factor < 5%), the structure is analyzed for key metrics.

Geometric Parameters Table

Representative values expected for this class of compounds:

Bond / AngleTypical ValueSignificance
C=O (Carboxyl) 1.21 – 1.23 ÅIndicates double bond character; confirms protonation state (neutral acid).
C–O (Hydroxyl) 1.30 – 1.32 ÅSingle bond character; donor for Hydrogen Bond.
C–O (Methoxy) 1.36 – 1.38 ÅConjugation with the phenyl ring.
Torsion (C-C-C-C) ~180° (anti)The butanoic chain usually adopts an extended 'trans' conformation to maximize packing efficiency.
Packing Analysis

The software Mercury or PLATON should be used to visualize the packing.

  • Layered Structure: Phenyl rings typically align in layers.

  • Hydrophobic Shielding: The isopropyl and methoxy groups often face each other in the space between the hydrogen-bonded dimers, creating alternating hydrophilic (acid dimer) and hydrophobic (aromatic/alkyl) regions.

Conclusion

The crystal structure analysis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid requires a disciplined approach to disorder management. By utilizing low-temperature data collection (100 K) and rigorous restraint strategies during refinement, the flexibility of the butanoic acid tail can be accurately modeled. The resulting structure serves as the "Gold Standard" for identifying polymorphs in subsequent drug development phases.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing. (Focus on Supramolecular Synthons).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. (PLATON usage).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Methodological & Application

High-Purity Synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid: A Scalable Haworth Sequence

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-409

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid (Target Molecule). This compound is a critical intermediate in the synthesis of polysubstituted tetralones, often utilized in the development of GPR40 agonists, selective COX inhibitors, and dopamine receptor modulators.

The protocol utilizes a modified Haworth Synthesis sequence, prioritizing regioselective Friedel-Crafts acylation followed by a "green" catalytic hydrogenation to avoid the toxic waste streams associated with traditional Clemmensen reductions.[1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary phases.[1] The strategic bond formation occurs via electrophilic aromatic substitution (EAS) on the electron-rich 2-isopropylanisole ring.[1]

Mechanistic Rationale:

  • Regiocontrol: The methoxy group (-OMe) is a strong ortho, para-activator.[1] The isopropyl group (-iPr) is a weak activator.[1] Substitution occurs para to the stronger activator (position 4 relative to -OMe) to minimize steric hindrance from the bulky isopropyl group.[1]

  • Chain Installation: Succinic anhydride serves as the four-carbon synthon.[1]

Retrosynthesis Target Target Molecule 4-[4-Methoxy-3-(propan-2-yl)phenyl] butanoic acid Intermediate Intermediate Keto-Acid 4-[4-Methoxy-3-(propan-2-yl)phenyl] -4-oxobutanoic acid Intermediate->Target  Pd/C Catalytic  Hydrogenation SM1 Starting Material 1 2-Isopropylanisole SM1->Intermediate  Friedel-Crafts  Acylation (AlCl3) SM2 Starting Material 2 Succinic Anhydride SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the phenylbutanoic acid skeleton.

Experimental Protocol

Phase 1: Regioselective Friedel-Crafts Acylation

This step installs the carbon chain.[1] The use of Nitrobenzene or Dichloromethane (DCM) as a solvent is standard; however, this protocol uses DCM to facilitate easier workup, provided temperature is strictly controlled.

Reaction: 2-Isopropylanisole + Succinic Anhydride + AlCl3 → Keto-Acid Intermediate[1]

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Scale (Example)Role
2-Isopropylanisole 150.221.015.0 g (100 mmol)Substrate
Succinic Anhydride 100.071.212.0 g (120 mmol)Acylating Agent
Aluminum Chloride (AlCl₃) 133.342.229.3 g (220 mmol)Lewis Acid
Dichloromethane (DCM) 84.93N/A150 mLSolvent
HCl (12M) 36.46Excess50 mLQuenching
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.[1]

  • Lewis Acid Suspension: Charge the flask with Succinic Anhydride (12.0 g) and anhydrous DCM (100 mL) . Cool to 0°C in an ice bath.

  • Activation: Add AlCl₃ (29.3 g) portion-wise over 15 minutes. Caution: Exothermic.[1] Ensure internal temperature remains < 5°C. Stir for 20 minutes to form the acylium complex.

  • Substrate Addition: Dissolve 2-Isopropylanisole (15.0 g) in DCM (50 mL) . Add this solution dropwise via the addition funnel over 45 minutes, maintaining temperature at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes). The intermediate keto-acid is highly polar; look for the disappearance of the non-polar anisole.[1]

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl (50 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).

    • Purification Note: The product is an acid.[1][3][4][5][6] Extract the combined organic layers with 10% NaOH (3 x 50 mL) . This moves the product into the aqueous phase (as the carboxylate salt), leaving unreacted neutral organics in the DCM.

  • Isolation: Acidify the aqueous NaOH extract with 6M HCl to pH 1. The product will precipitate as an off-white solid.[1] Filter, wash with cold water, and dry.

Expected Yield: 75–85% Characterization (Intermediate): 4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid.[1]

  • 1H NMR (CDCl3): δ 7.9 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OMe), 3.3 (m, 4H, CH2-CH2), 3.3 (sept, 1H, iPr).

Phase 2: Carbonyl Reduction (Catalytic Hydrogenation)

While Clemmensen reduction (Zn/Hg) is traditional, it generates toxic mercury waste. We utilize Pd/C catalyzed hydrogenolysis which is cleaner and suitable for electron-rich aromatic ketones.[1]

Reaction: Keto-Acid + H2 (Pd/C) → Target Butanoic Acid[1]

Materials & Stoichiometry
ReagentEquiv.[1]ScaleRole
Keto-Acid Intermediate 1.020.0 g (80 mmol)Substrate
Pd/C (10% wt, wet) 10 wt%2.0 gCatalyst
Acetic Acid (Glacial) Solvent150 mLSolvent/Promoter
Hydrogen Gas (H₂) Excess3–5 bar (40–70 psi)Reductant
Step-by-Step Procedure
  • Setup: Use a Parr hydrogenation shaker or a high-pressure autoclave.

  • Loading: Charge the vessel with the Keto-Acid (20.0 g) , Acetic Acid (150 mL) , and Pd/C (2.0 g) .

    • Note: Acetic acid is crucial as it protonates the ketone oxygen, facilitating hydrogenolysis.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 4 bar (approx. 60 psi) .

  • Reaction: Heat to 60–70°C and shake/stir for 8–12 hours.

    • Checkpoint: Monitor H₂ uptake. When uptake ceases, reaction is likely complete.[1]

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with Ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to remove Acetic Acid.

    • Azeotrope: If acetic acid is stubborn, add Toluene and rotovap again to azeotrope it off.[1]

  • Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (4:1) .

Expected Yield: 85–90% Final Purity: >98% (HPLC)[1]

Workflow Visualization

Workflow cluster_0 Phase 1: Acylation cluster_1 Phase 2: Reduction Step1 Activation: Succinic Anh. + AlCl3 (0°C, DCM) Step2 Addition: 2-Isopropylanisole (Dropwise) Step1->Step2 Step3 Quench: Ice/HCl Step2->Step3 Step4 Base Extraction: 10% NaOH (Isolates Acid) Step3->Step4 Step5 Hydrogenation: Pd/C, H2 (60 psi) Acetic Acid, 60°C Step4->Step5 Acidify & Dry Step6 Filtration: Celite Pad Step5->Step6 Step7 Recrystallization: Hexane/EtOAc Step6->Step7

Figure 2: Operational workflow distinguishing the acylation workup from the reduction phase.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Moisture in AlCl₃Use fresh, anhydrous AlCl₃. Ensure system is under N₂.
Poly-acylation Excess Anhydride/High TempMaintain 0°C during addition.[1] Ensure strict 1.0:1.2 stoichiometry.
Incomplete Reduction Catalyst PoisoningEnsure the Keto-Acid is free of sulfur/halides.[1] Increase H₂ pressure to 100 psi.
Oily Product Residual SolventAcetic acid is difficult to remove.[1] Use Toluene azeotrope or dry under high vacuum for 12h.[1]

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] The classic reference for acylation conditions using succinic anhydride.[1]

    • Org.[1][2][5] Synth.1955 , 35,[1] 95. "3-(p-Chlorobenzoyl)propionic Acid".[1] (Analogous procedure for succinoylation). Link

  • Catalytic Hydrogenation of Aryl Keto-Acids

    • Rylander, P. N. Hydrogenation Methods. Academic Press.[1] (Best practices for Pd/C reduction of aromatic ketones).

    • ChemicalBook.[1] "Synthesis of 4-(4-Methoxyphenyl)butyric acid" (Analogous compound protocol). Link

  • Target Molecule Data

    • PubChem CID 347674 (Analog: 4-(4-Isopropylphenyl)butanoic acid).[1] Link

    • NIST Chemistry WebBook.[1] "Butanoic acid, 4-(4-methoxy-phenyl)-".[1][4][7][8][9] Link

Disclaimer: This protocol is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE.[1] The author assumes no liability for accidents arising from the use of this guide.

Sources

Using 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid as a drug intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid in Renin Inhibitor Synthesis

Introduction: The Pharmacophore & Structural Utility

The compound 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid (hereafter referred to as Intermediate-A ) represents a critical lipophilic building block in the synthesis of non-peptide Renin Inhibitors, most notably analogues of Aliskiren (Tekturna/Rasilez).

In the context of drug development, this molecule serves as the "aromatic tail" anchor. Its structural features—the para-methoxy group and the meta-isopropyl moiety—are engineered to penetrate the S3 hydrophobic sub-pocket of the Renin enzyme active site. The butanoic acid chain acts as the flexible linker (C8-C11 segment) that connects this aromatic anchor to the transition-state mimicking core of the final drug molecule.

Key Application Areas:

  • Renin Inhibitor Synthesis: Precursor to the P3/S3 binding element.

  • Chiral Induction: Substrate for Evans auxiliary coupling to introduce alpha-stereocenters.

  • Fragment-Based Drug Design: A robust scaffold for probing hydrophobic pocket depth in aspartyl proteases.

Strategic Workflow: From Intermediate to API

The utilization of Intermediate-A typically follows a "Activate-Couple-Resolve" workflow. The carboxylic acid functionality is rarely the final state; it is almost exclusively an activation handle for chain extension or stereochemical definition.

Visual Workflow: Downstream Utilization

Aliskiren_Workflow Acid Intermediate-A (Carboxylic Acid) Activation Activation (Acid Chloride/Mixed Anhydride) Acid->Activation SOCl2 / DMF Auxiliary Chiral Auxiliary Coupling (Evans Oxazolidinone) Activation->Auxiliary Li-Base / Oxazolidinone Alkylation Diastereoselective Alkylation Auxiliary->Alkylation NaHMDS / Electrophile Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) Alkylation->Cleavage LiOH or LiBH4 API_Frag Chiral API Fragment (Renin Inhibitor Core) Cleavage->API_Frag Final Assembly

Figure 1: Strategic workflow converting the achiral acid intermediate into a stereochemically defined drug fragment.

Detailed Protocol: Enantioselective Alkylation via Evans Auxiliary

The most high-value application of Intermediate-A is its conversion into a chiral building block. Because the butanoic acid chain is achiral, drug developers must introduce stereochemistry at the alpha-position (C2 of the chain) to ensure correct binding geometry.

The following protocol details the Evans Auxiliary route, the gold standard for bench-scale validation of this intermediate.

Phase A: Activation (Acid Chloride Formation)
  • Objective: Convert the unreactive carboxylic acid into a highly reactive acid chloride.

  • Reagents: Thionyl Chloride (

    
    ), Catalytic DMF, Toluene.
    
  • Charge: In a dry 3-neck RBF under

    
    , dissolve Intermediate-A  (1.0 eq) in anhydrous Toluene (5 vol).
    
  • Catalysis: Add DMF (0.01 eq). Note: DMF forms the Vilsmeier reagent in situ, drastically accelerating the reaction.

  • Addition: Add

    
     (1.2 eq) dropwise at 20-25°C.
    
  • Reflux: Heat to 50°C for 2 hours. Monitor conversion by quenching a chemically inert aliquot with methanol and checking by TLC/HPLC (Methyl ester formation).

  • Workup: Concentrate under reduced pressure to remove excess

    
    . Azeotrope twice with Toluene to ensure removal of acidic volatiles.
    
  • Output: Crude Acid Chloride (Yellow oil). Proceed immediately to Phase B.

Phase B: Acylation of the Chiral Auxiliary
  • Objective: Attach the chiral scaffold (e.g., (S)-4-benzyloxazolidin-2-one) to direct the stereochemistry of the next step.

  • Deprotonation: In a separate vessel, dissolve (S)-4-benzyloxazolidin-2-one (1.1 eq) in dry THF at -78°C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 min.

  • Coupling: Cannulate the Acid Chloride (from Phase A, dissolved in THF) into the lithiated auxiliary solution at -78°C.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
    .
    
  • Isolation: Extract with EtOAc, wash with bicarbonate and brine. Recrystallize from Hexanes/EtOAc.

Phase C: Diastereoselective Alpha-Alkylation
  • Objective: Introduce a substituent (R-X) at the alpha-position with high stereocontrol (>98:2 dr).

  • Enolization: Dissolve the acylated auxiliary (1.0 eq) in THF at -78°C. Add NaHMDS (1.1 eq). Why: Sodium bases often provide better Z-enolate selectivity than Lithium bases for specific substrates.

  • Electrophile Addition: Add the alkyl halide (e.g., Isopropyl Iodide or Benzyl Bromide, depending on target analogue) (1.5 eq).

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C.

  • Stop Point: Quench with acetic acid/THF.

Process Data & Expectations
ParameterSpecification / TargetNotes
Yield (Phase A) >95% (Quantitative)Moisture sensitive; do not isolate on silica.
Yield (Phase B) 85 - 92%Recrystallization is crucial for optical purity.
Diastereomeric Ratio (dr) > 20:1Determined by Chiral HPLC.
Major Impurity Hydrolyzed Acid (<2%)Result of wet solvents in Phase A/B.

Analytical Quality Control (QC)

To ensure the integrity of Intermediate-A before usage, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm (Carbonyl) and 280 nm (Aromatic).

  • Retention Time: Expect Intermediate-A to elute late (~10-12 min) due to the lipophilic isopropyl/methoxy combination.

NMR Signature ( -NMR, 400 MHz, )
  • 
     1.22 (d, 6H):  Isopropyl methyls (Characteristic doublet).
    
  • 
     3.30 (sept, 1H):  Isopropyl methine (diagnostic for the 3-position).
    
  • 
     3.82 (s, 3H):  Methoxy group.
    
  • 
     1.95 (m, 2H):  Central methylene of the butanoic chain.
    
  • 
     2.35 (t, 2H):  Methylene alpha to carbonyl.
    
  • 
     2.65 (t, 2H):  Benzylic methylene.
    

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of the stereoselective alkylation step, highlighting the role of the Evans auxiliary in blocking one face of the enolate.

Mechanism_Flow Substrate Acylated Auxiliary (Z-Enolate Form) Steric_Block Auxiliary Benzyl Group (Blocks Si-face) Substrate->Steric_Block Chelation Control (Li/Na) Attack Electrophile Attack (From Re-face) Steric_Block->Attack Steric Hindrance Product Alkylated Product (Single Diastereomer) Attack->Product C-C Bond Formation

Figure 2: Mechanistic flow of the diastereoselective alkylation. The auxiliary forces the electrophile to approach from the unhindered face.

Safety & Handling Guidelines

  • Hazard Classification: Intermediate-A is an organic acid. It causes Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .

  • Handling:

    • Avoid contact with strong oxidizers.

    • The acid chloride derivative (Phase A product) is corrosive and releases HCl gas upon contact with moisture. All Phase A operations must be conducted in a fume hood with a scrubber.

  • Storage: Store solid acid at +4°C. Stable for >2 years if kept dry.

References

  • Maibaum, J., et al. (2007). "Renin Inhibitors as Novel Treatments for Hypertension: The Design and Structure-Activity Relationships of Aliskiren." Journal of Medicinal Chemistry.

  • Wood, J. M., et al. (2003). "Aliskiren, a Novel, Orally Effective Renin Inhibitor."[1] Journal of Hypertension.

  • Dong, H., et al. (2011). "Process Development for the Synthesis of Aliskiren." Organic Process Research & Development.

  • PubChem Compound Summary. (2024). "4-(4-Methoxy-3-propan-2-ylphenyl)butanoic acid." National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Strategic Synthesis of Phenylbutanoic Acid Derivatives via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Importance of the Phenylbutanoic Acid Scaffold

The phenylbutanoic acid moiety and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Their utility stems from the combination of a lipophilic aromatic ring and a hydrophilic carboxylic acid group, separated by a flexible four-carbon chain. This structure is a key pharmacophore in a range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs), and serves as a versatile precursor for more complex polycyclic systems.

The most robust and industrially scalable route to these vital intermediates is the Friedel-Crafts acylation. This guide provides an in-depth exploration of the core methodologies, moving beyond simple procedural lists to elucidate the underlying chemical principles and strategic considerations essential for successful, reproducible synthesis in a research and development setting.

The Core Chemistry: Mechanism and Rationale

The archetypal synthesis begins with the electrophilic aromatic substitution of an arene (e.g., benzene) with succinic anhydride. This is not a catalytic process in the truest sense; due to the Lewis basicity of the resulting ketone product, the Lewis acid catalyst becomes complexed and is required in stoichiometric amounts or greater.[1]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the π-electron system of the aromatic ring.[2]

Mechanism Breakdown:

  • Activation of the Acylating Agent: The Lewis acid (commonly AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage.

  • Formation of the Acylium Ion: The anhydride ring opens to form a resonance-stabilized acylium cation. This species is the key electrophile.[3]

  • Electrophilic Attack: The nucleophilic aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Rearomatization and Complexation: A proton is lost from the arenium ion, restoring aromaticity. The resulting ketone's carbonyl oxygen immediately coordinates with the Lewis acid, forming a stable complex.[1]

  • Hydrolysis: Aqueous workup is required to decompose this complex and protonate the carboxylate, yielding the final keto-acid product, 4-oxo-4-phenylbutanoic acid.[4][5]

Friedel_Crafts_Acylation_Mechanism Figure 1: Mechanism of AlCl₃-Mediated Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up SA Succinic Anhydride Complex SA-AlCl₃ Complex SA->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Cation Complex->Acylium Ring Opening Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene Benzene Benzene Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product 4-Oxo-4-phenylbutanoic acid Product_Complex->Final_Product + H₂O/H⁺

Figure 1: Mechanism of AlCl₃-Mediated Friedel-Crafts Acylation.

This initial product, 4-oxo-4-phenylbutanoic acid, is a versatile intermediate. To obtain the target 4-phenylbutanoic acid, the ketone functionality must be reduced. This two-step sequence—acylation followed by reduction—is a superior strategy for synthesizing primary alkylarenes compared to direct Friedel-Crafts alkylation, as it completely avoids the carbocation rearrangements that plague alkylation reactions.[2][6][7]

Experimental Design: Choosing Your Synthetic Path

The overall workflow involves two critical stages: the acylation and the subsequent reduction. The choice of methodology for each stage depends on the substrate's sensitivity to acidic or basic conditions.

Synthetic_Workflow Figure 2: General Synthetic Workflow for 4-Phenylbutanoic Acid cluster_reduction Reduction Step start Benzene + Succinic Anhydride acylation Friedel-Crafts Acylation Catalyst: AlCl₃ (or alternative) Produces Keto-Acid start->acylation intermediate 4-Oxo-4-phenylbutanoic acid acylation->intermediate clemmensen Clemmensen Reduction Reagents: Zn(Hg), conc. HCl Conditions: Strongly Acidic intermediate->clemmensen If substrate is acid-stable wolff_kishner Wolff-Kishner Reduction Reagents: H₂NNH₂, KOH Conditions: Strongly Basic intermediate->wolff_kishner If substrate is base-stable final_product 4-Phenylbutanoic Acid clemmensen->final_product wolff_kishner->final_product

Figure 2: General Synthetic Workflow for 4-Phenylbutanoic Acid.
The Acylation Step: Catalyst Selection

While anhydrous aluminum chloride (AlCl₃) is the traditional and most potent Lewis acid for this reaction, its handling difficulties and the generation of corrosive waste have prompted investigation into alternatives.[8][9]

CatalystStoichiometryAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) >2 equivalentsHigh reactivity, well-established.[4]Highly hygroscopic, violent reaction with water, corrosive HCl byproduct, stoichiometric requirement.[10]
Iron(III) Chloride (FeCl₃) StoichiometricLess reactive but safer to handle than AlCl₃, lower cost.[8]Often results in lower yields compared to AlCl₃.[11]
Solid Acid Catalysts (e.g., Zeolites) CatalyticReusable, environmentally benign, simplified workup.[12][13]Generally require higher temperatures, may be less active for deactivated arenes.[14]

Expert Insight: For initial lab-scale synthesis of simple phenylbutanoic acids, AlCl₃ remains the gold standard for its reliability and high conversion. However, for process development or work with complex, sensitive substrates, exploring solid acid catalysts is a worthwhile endeavor for creating a greener and more efficient process.[12]

The Reduction Step: A Critical Choice

The selection between the Clemmensen and Wolff-Kishner reductions is dictated entirely by the functional group tolerance of the keto-acid intermediate.[15]

Reduction MethodReagents & ConditionsMechanismIdeal ForUnsuitable For
Clemmensen Zn(Hg) amalgam, conc. HCl, reflux.[16]Uncertain; proposed to involve organozinc intermediates on the metal surface.[6]Substrates stable in strong, hot acid.Substrates with acid-sensitive groups (e.g., esters, acetals, some alcohols).[6][15]
Wolff-Kishner Hydrazine (H₂NNH₂), strong base (e.g., KOH), high temp (e.g., in ethylene glycol).[17]In-situ formation of a hydrazone, followed by base-catalyzed elimination of N₂ gas.[18][19]Substrates stable in strong base and high heat.Substrates with base-sensitive groups (e.g., esters, halides that can undergo elimination).[18]

Detailed Experimental Protocols

Safety Precaution: These protocols involve corrosive, water-sensitive, and flammable materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via AlCl₃ Catalysis

This protocol details the classic Friedel-Crafts acylation of benzene with succinic anhydride.[4][5][20]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Succinic anhydride

  • Dry, thiophene-free benzene

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet bubbler (to vent HCl gas)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. In a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (67 g, 0.5 mol, 2.2 eq).

  • Reagent Addition: Add dry benzene (100 mL) to the flask. In the dropping funnel, prepare a solution of succinic anhydride (22.7 g, 0.227 mol, 1.0 eq) in 100 mL of dry benzene.

  • Reaction: Begin vigorous stirring of the AlCl₃/benzene slurry. Slowly add the succinic anhydride solution from the dropping funnel over 30-45 minutes. The reaction is exothermic, and HCl gas will be evolved. Maintain control of the exotherm with a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) for 1 hour to ensure completion.

  • Work-up - Quenching: Cool the reaction vessel thoroughly in a large ice-water bath. CAUTIOUSLY and slowly, add crushed ice (approx. 200 g) to the reaction mixture. This is a highly exothermic and vigorous process. Follow with the slow addition of a mixture of 50 mL concentrated HCl and 50 mL water to decompose the aluminum chloride complex.[4]

  • Isolation: Transfer the mixture to a separatory funnel. The product is primarily in the aqueous layer as the sodium salt is not yet formed. If a solid precipitates, it can be collected by vacuum filtration. To isolate the remaining product, extract the aqueous layer with a suitable solvent like ethyl acetate (2 x 100 mL).

  • Purification: Combine any collected solid with the organic extracts. Wash the combined organic layers with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude 4-oxo-4-phenylbutanoic acid can be recrystallized from a water/ethanol mixture to yield a pure, crystalline solid.[5]

Protocol 2A: Clemmensen Reduction of 4-Oxo-4-phenylbutanoic Acid

This protocol is suitable if the molecule contains no acid-labile functional groups.[6][16]

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Catalyst Preparation (if needed): To prepare zinc amalgam, stir zinc powder with a 2% aqueous solution of mercury(II) chloride for 10 minutes, then decant the solution and wash the solid with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 4-oxo-4-phenylbutanoic acid (17.8 g, 0.1 mol), zinc amalgam (40 g), concentrated HCl (60 mL), water (25 mL), and toluene (40 mL).

  • Heating: Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Periodically (e.g., every hour), add small portions of concentrated HCl (10 mL) to maintain the acidic conditions.

  • Work-up: After cooling, decant the liquid from the excess zinc amalgam. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield crude 4-phenylbutanoic acid.

Protocol 2B: Wolff-Kishner Reduction of 4-Oxo-4-phenylbutanoic Acid

This protocol is the method of choice for acid-sensitive substrates.[17][18]

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol (or another high-boiling solvent)

Procedure:

  • Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (17.8 g, 0.1 mol) and potassium hydroxide (22.4 g, 0.4 mol) in ethylene glycol (150 mL). Add hydrazine hydrate (20 mL, ~0.4 mol).

  • Heating (Step 1): Heat the mixture to 120-130°C for 1.5 hours to form the hydrazone in situ. Water will be evolved.

  • Heating (Step 2 - Elimination): Replace the reflux condenser with a distillation head and continue heating to distill off the water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200°C, return the reflux condenser and maintain this temperature for 4 hours. Vigorous evolution of nitrogen gas will be observed.[21]

  • Work-up: Cool the reaction mixture and pour it into 300 mL of cold water. Acidify carefully with cold 6M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.

Advanced Application: Intramolecular Friedel-Crafts Acylation

The synthesized 4-phenylbutanoic acid can itself be a substrate for a subsequent intramolecular Friedel-Crafts acylation to form α-tetralone, a key intermediate for naphthalenes (via Haworth synthesis) and various pharmaceuticals.[22][23][24] This cyclization is typically promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid.[25]

Intramolecular_FC Figure 3: Intramolecular Acylation to form α-Tetralone start 4-Phenylbutanoic Acid reagents {Strong Acid Catalyst | (e.g., Polyphosphoric Acid) | Heat} start->reagents mechanism {Protonation of Carboxylic Acid | Formation of Acylium Ion | Intramolecular Attack by Benzene Ring} reagents->mechanism Promotes product α-Tetralone mechanism->product

Figure 3: Intramolecular Acylation to form α-Tetralone.

This powerful extension demonstrates the synthetic versatility of the phenylbutanoic acid scaffold, allowing for the construction of complex polycyclic frameworks from simple aromatic precursors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Oxobutyl Benzoate via Friedel-Crafts Acylation.
  • Quora. (2018, May 20). How will you prepare the naphthalene by Haworth's method?.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1,4-Diphenylbutane for Researchers and Drug Development Professionals.
  • Filo. (2026, February 1). 1) Describe the Haworth's synthesis of naphthalene with mechanism? 2) Exp....
  • Shome, A. (n.d.). SEMESTER-VH-ORGANIC CHEMISTRY: Polynuclear hydrocarbons and their derivatives. B.K.C. College, Dept. of Chemistry.
  • Brainly.in. (2018, December 6). organic chemistry - synthesis of naphthalene with reactions.
  • Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 7(3), 105-112.
  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Vedantu. (n.d.). Explain Haworth synthesis of naphthalene class 11 chemistry CBSE.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes.
  • University of Colorado Boulder. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • ResearchGate. (2025, December 16). Cleaner Routes for Friedel-Crafts Acylation.
  • Sciencemadness. (2020, May 16). Alternatives to Friedl-Crafts reaction.
  • Scribd. (n.d.). Clemmensen Reduction, Birch Reduction.
  • ResearchGate. (2025, August 6). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.
  • Scientific Research Publishing. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0-2-yl)butanoic acid.
  • Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid.
  • University of California, Davis. (n.d.). Clemmensen reduction.
  • ChemTalk. (2024, June 17). Clemmensen Reduction.
  • Chemguide. (n.d.). friedel-crafts acylation of benzene.
  • Bartleby. (2021, June 24). Answered: СООН H,PO4 Succinic anhydride 4-Oxo-4-phenylbutanoic acid.
  • International Journal of Scientific & Engineering Research. (n.d.).
  • International Journal of Chemical Studies. (2015, January 19).
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  • PubMed. (2003, July 7). Acylation of aromatic ethers over solid acid catalysts: scope of the reaction with more complex acylating agents.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • LS College. (2020, September 24). Wolff–Kishner reduction.
  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
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  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems.
  • University of Calgary. (n.d.). Ch20 : Review Friedel-Crafts acylation.

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Catalytic hydrogenation steps in 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Catalytic Hydrogenation in the Synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Catalytic Hydrogenation

The synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, a key intermediate in various pharmaceutical development programs, often culminates in a catalytic hydrogenation step. This critical transformation typically involves the reduction of a carbon-carbon double bond within a precursor molecule, such as 4-[4-Methoxy-3-(propan-2-yl)phenyl]but-3-enoic acid, to yield the desired saturated butanoic acid sidechain. The choice of catalytic hydrogenation is predicated on its high efficiency, selectivity, and scalability, making it an industrially viable method.

This application note provides a detailed examination of the catalytic hydrogenation step, focusing on the use of palladium on carbon (Pd/C) as the catalyst. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss critical safety and optimization considerations.

Mechanistic Insights: The "Why" Behind the Protocol

Catalytic hydrogenation of an alkene over a heterogeneous catalyst like Pd/C is a surface-mediated reaction.[1][2] The process, while complex, can be understood through a series of key steps that justify the experimental parameters outlined in the protocol below.

  • Adsorption of Reactants: Both the alkene (the precursor molecule) and hydrogen gas are adsorbed onto the surface of the palladium catalyst.[2][3] The porous nature of the activated carbon support provides a high surface area for this to occur.[1]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved upon adsorption onto the palladium surface, forming reactive metal-hydride species.[2][3]

  • Hydrogen Transfer (Hydrogenation): The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface.[2] This typically occurs with syn-stereochemistry, meaning both hydrogens add to the same face of the double bond.[2][3]

  • Desorption of Product: Once saturated, the product molecule, 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing up the catalytic site for the next cycle.

The efficiency of this process is highly dependent on factors such as catalyst selection, solvent, hydrogen pressure, and temperature, which will be addressed in the following sections.

Experimental Workflow and Data

The following diagram illustrates the general workflow for the catalytic hydrogenation of a suitable precursor to 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_flask 1. Add Precursor, Solvent, & Pd/C to Flask prep_purge 2. Inert Gas Purge (N2/Ar) prep_flask->prep_purge react_h2 3. Introduce Hydrogen Gas prep_purge->react_h2 react_stir 4. Stir at Controlled Temp & Pressure react_h2->react_stir react_monitor 5. Monitor Progress (TLC/LC-MS) react_stir->react_monitor workup_purge 6. Purge with Inert Gas react_monitor->workup_purge workup_filter 7. Filter Catalyst (e.g., Celite) workup_purge->workup_filter workup_evap 8. Evaporate Solvent workup_filter->workup_evap workup_purify 9. Purify Product (if needed) workup_evap->workup_purify

Caption: General workflow for catalytic hydrogenation.

Table 1: Key Reaction Parameters
ParameterRecommended Range/ValueRationale
Catalyst 5-10% Palladium on Carbon (Pd/C)Highly active and versatile catalyst for alkene hydrogenation.[1][3]
Catalyst Loading 1-10 mol% (w/w vs. substrate)Balances reaction rate with cost and ease of removal.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents can accelerate the reaction rate.[4] Must be able to dissolve the substrate.
Hydrogen Pressure 1-4 atm (balloon to Parr shaker)Higher pressure increases hydrogen concentration, accelerating the reaction.[5]
Temperature 20-50 °CMost hydrogenations are exothermic; gentle heating may be needed for less reactive substrates.
Reaction Time 1-24 hoursHighly dependent on substrate, catalyst loading, pressure, and temperature.

Detailed Experimental Protocol

This protocol describes the hydrogenation of a hypothetical precursor, 4-[4-Methoxy-3-(propan-2-yl)phenyl]but-3-enoic acid, at a 10 mmol scale using a hydrogen balloon (atmospheric pressure). For higher pressures, a Parr hydrogenation apparatus should be used following the manufacturer's instructions.

Materials:
  • 4-[4-Methoxy-3-(propan-2-yl)phenyl]but-3-enoic acid (10 mmol)

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Anhydrous Ethanol (50 mL)

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply (with balloon and needle valve)

  • Celite®

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and glass stoppers

  • Vacuum/inert gas manifold

  • Filtration apparatus (Büchner funnel)

Procedure:
  • Vessel Preparation: Add the 10% Pd/C catalyst to the three-neck flask containing a magnetic stir bar. Caution: Pd/C is pyrophoric and should be handled under an inert atmosphere.[4][6]

  • Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Addition of Reactants: Under a positive flow of inert gas, add the anhydrous ethanol, followed by the 4-[4-Methoxy-3-(propan-2-yl)phenyl]but-3-enoic acid substrate.

  • Hydrogen Introduction: Replace the inert gas inlet with a hydrogen-filled balloon attached to a needle. Purge the system by carefully evacuating and backfilling with hydrogen three times.[4]

  • Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by periodically taking aliquots (after purging with inert gas) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Completion and Work-up: Once the starting material is consumed, purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Caution: Do not allow the used catalyst on the filter paper to dry, as it can be highly pyrophoric.[6] Immediately quench the Celite/catalyst pad with water.[6]

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if needed.

Safety and Troubleshooting

Critical Safety Precautions:
  • Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen, can ignite spontaneously upon exposure to air.[6][7] Always handle in an inert atmosphere and never allow the used catalyst to dry.[7]

  • Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[6][8] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[5][9]

  • Pressure Equipment: If using a high-pressure reactor (e.g., Parr apparatus), ensure it is properly maintained and operated by trained personnel.[9] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9]

Troubleshooting Guide:
IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Use fresh, high-quality catalyst.- Increase hydrogen pressure (if equipment allows).- Ensure vigorous stirring to maintain catalyst suspension.
Side Reactions (e.g., Debenzylation) - Catalyst is too active- Prolonged reaction time- Use a less active catalyst or add a catalyst poison (e.g., quinoline).- Monitor the reaction closely and stop once the starting material is consumed.
Product Contamination with Catalyst - Ineffective filtration- Use a finer filter aid (e.g., Celite®) and ensure the filter bed is well-packed.

Conclusion

Catalytic hydrogenation with Pd/C is a powerful and reliable method for the synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid from an unsaturated precursor. A thorough understanding of the reaction mechanism, careful adherence to experimental protocols, and stringent safety measures are paramount for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists in the successful execution of this critical synthetic step.

References

  • Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. (n.d.). National Institutes of Health.
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Application Note: Rational Design of Recrystallization Protocols for 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The purification of amphiphilic pharmaceutical intermediates presents a unique thermodynamic challenge. 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is a highly versatile building block characterized by a distinct structural dichotomy: a polar, hydrogen-bonding carboxylic acid tail and a bulky, lipophilic 4-methoxy-3-isopropylphenyl core.

This structural amphiphilicity often leads to a low crystal lattice energy barrier. When supersaturation is generated too rapidly during purification, the molecules struggle to orient into a highly ordered lattice, frequently resulting in liquid-liquid phase separation (LLPS)—commonly known in process chemistry as "oiling out." This application note provides a causally driven, self-validating framework for selecting and executing the optimal recrystallization solvent system to ensure high-purity, polymorphic stability, and excellent yield.

Thermodynamic Basis for Solvent Selection

The selection of a solvent blend must maximize the solubility gradient between the dissolution temperature and the isolation temperature while maintaining the system within its metastable zone[].

For 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, the carboxylic acid group forms strong intermolecular hydrogen-bonded dimers. Protic solvents (e.g., ethanol) or polar aprotic solvents (e.g., ethyl acetate) readily disrupt these dimers, leading to high solubility. Conversely, aliphatic hydrocarbons (e.g., heptane) cannot solvate the polar headgroup and act as powerful anti-solvents.

Recent advancements in computer-aided mixture/blend design (CAMbD) demonstrate that hybrid cooling and anti-solvent crystallization processes often outperform single-solvent systems by engineering beneficial properties that cannot be achieved by pure solvents alone[2]. By utilizing a binary mixture, chemists can precisely tune the polarity to reject specific structurally related impurities[3].

Table 1: Predicted Solubility Profile and Solvent Classifications

To facilitate rational solvent selection, the thermodynamic behavior of the target compound across various solvent classes is summarized below.

Solvent ClassRepresentative SolventAPI Solubility (Hot, 60°C)API Solubility (Cold, 5°C)Mechanistic Role in Crystallization
Aromatic Hydrocarbon TolueneHighLowPrimary solvent (Cooling crystallization); excellent for rejecting polar impurities.
Ester Ethyl Acetate (EtOAc)Very HighModeratePrimary solvent (Hybrid system); solvates the COOH headgroup via H-bond acceptance.
Aliphatic Hydrocarbon HeptaneLowVery LowAnti-solvent; drives supersaturation by disrupting the hydrophobic solvation shell.
Alcohol Ethanol (EtOH)HighModeratePrimary solvent (Aqueous system); disrupts COOH dimers.
Water WaterVery LowVery LowAnti-solvent (Aqueous system); highly effective but risks oiling out if added rapidly.

Strategic Decision Framework

The choice of the crystallization system must be dictated by the upstream synthetic route and the resulting impurity profile.

SolventSelection Start Analyze Upstream Impurity Profile PolarImp Mainly Polar Impurities (e.g., unreacted acids/salts) Start->PolarImp NonPolarImp Mainly Non-Polar Impurities (e.g., alkylated byproducts) Start->NonPolarImp Toluene Single-Solvent System (Toluene) PolarImp->Toluene High API solubility at elevated T EtOAcHept Anti-Solvent System (EtOAc / Heptane) PolarImp->EtOAcHept If oiling out occurs AqEtOH Aqueous-Alcoholic System (EtOH / Water) NonPolarImp->AqEtOH Retains lipophilic impurities NonPolarImp->EtOAcHept Tunable polarity

Caption: Decision tree for selecting the optimal recrystallization solvent system based on impurity profiles.

Validated Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Toluene)

Causality: Toluene provides an ideal temperature-dependent solubility gradient for this molecule. Its aromatic nature interacts favorably with the target's phenyl ring via π-π dispersion forces at high temperatures, but its lack of hydrogen-bonding capacity forces the carboxylic acid to dimerize and crystallize upon cooling.

  • Dissolution: Suspend 10.0 g of crude 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid in 40 mL of toluene (4 relative volumes).

  • Heating: Heat the suspension to 80°C under continuous agitation (300 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-heated 0.45 µm PTFE filter to remove insoluble mechanical particulates.

  • Controlled Cooling: Cool the filtrate to 65°C at a rate of 1°C/min.

    • Self-Validation Check: The solution must remain clear. If premature precipitation occurs, reheat to 80°C and add 5 mL of additional toluene.

  • Nucleation & Growth: Cool from 65°C to 5°C at a strict rate of 0.5°C/min.

    • Causality: A slow cooling ramp promotes crystal growth over secondary nucleation, preventing the occlusion of impurities within the crystal lattice and yielding large, easily filterable crystals.

  • Isolation: Hold the slurry at 5°C for 2 hours. Filter under vacuum and wash the filter cake with 10 mL of cold toluene (0–5°C).

  • Drying: Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.

Protocol B: Hybrid Anti-Solvent Crystallization (EtOAc / Heptane)

Causality: When the crude material contains a complex mixture of both polar and non-polar impurities, a binary system is required[3]. EtOAc acts as the primary solvent, keeping polar impurities dissolved, while heptane forces the target API out of solution.

Workflow Step1 Dissolution in EtOAc (60°C) Step2 Hot Filtration (Remove insoluble particulates) Step1->Step2 Step3 Anti-Solvent Addition (Heptane dropwise) Step2->Step3 Step4 Controlled Cooling (0.5°C/min to 5°C) Step3->Step4 Step5 Filtration & Washing (Cold Heptane) Step4->Step5

Caption: Step-by-step workflow for the hybrid anti-solvent crystallization process.

  • Dissolution: Dissolve 10.0 g of crude compound in 20 mL of ethyl acetate (2 volumes) at 60°C.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add 40 mL of heptane (4 volumes) dropwise over 45 minutes via an addition funnel.

    • Causality: Adding the anti-solvent at an elevated temperature widens the metastable zone width. Slow addition prevents local supersaturation spikes, entirely mitigating the risk of "oiling out"[2].

    • Self-Validation Check: After the addition of heptane, the solution should exhibit a slight opalescence (cloud point). If heavy precipitation occurs immediately, the addition rate was too fast, risking amorphous solid formation.

  • Aging: Allow the mixture to age at 60°C for 30 minutes to establish a robust, thermodynamically stable crystal lattice.

  • Cooling: Cool the suspension to 5°C at a controlled rate of 0.5°C/min.

  • Isolation & Validation: Filter the solid and wash with 15 mL of cold heptane.

    • Self-Validation Check: Analyze the mother liquor via HPLC. A residual API concentration of <5% of the initial load validates successful supersaturation depletion.

  • Drying: Vacuum dry at 45°C.

Analytical Validation & Quality Control

To ensure the integrity of the recrystallized 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, the following analytical suite must be executed:

  • HPLC (High-Performance Liquid Chromatography): Confirm chemical purity is ≥ 99.5% a/a. Ensure that structurally related lipophilic impurities have been successfully rejected into the mother liquor.

  • DSC (Differential Scanning Calorimetry): A sharp, singular endothermic melting peak confirms the absence of occluded solvent and validates polymorphic purity. Broad peaks indicate residual amorphous content or poor lattice formation.

  • XRPD (X-Ray Powder Diffraction): Compare the diffractogram against the reference standard to ensure the desired crystalline polymorph was isolated, as solvent variations can occasionally trigger polymorphic shifts.

References

  • Watson, O. L., Galindo, A., Jackson, G., & Adjiman, C. S. (2021). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.[Link]

  • Sheikholeslamzadeh, E., Chen, C.-C., & Rohani, S. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.[Link]

Sources

Application Notes & Protocols: A Green Chemistry Approach to the Synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for a two-step, environmentally conscious synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, a valuable intermediate in pharmaceutical research. By adhering to the core principles of green chemistry, this guide eschews traditional, hazardous reagents in favor of a heterogeneous, recyclable solid acid catalyst for the initial Friedel-Crafts acylation and a highly efficient catalytic hydrogenation for the subsequent reduction.[1][2][3] This approach significantly improves atom economy, reduces waste, and simplifies product purification, offering a sustainable and scalable alternative to classical synthetic routes.[4]

Introduction: The Imperative for Greener Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint while enhancing process efficiency and safety.[2][5] Traditional multi-step syntheses often rely on stoichiometric reagents, hazardous solvents, and energy-intensive purifications, leading to significant waste generation (high E-factors) and potential environmental harm.[4][6] This application note details a robust and greener synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, designed from the ground up to align with sustainability goals.

The proposed pathway consists of two key transformations:

  • Solvent-Free Friedel-Crafts Acylation: Utilizing succinic anhydride and the commercially available 2-isopropylanisole, this step is catalyzed by a reusable solid acid (Zeolite H-beta), which replaces corrosive and difficult-to-remove Lewis acids like AlCl₃.[7][8]

  • Catalytic Hydrogenation: The intermediate ketoacid is cleanly reduced using Palladium on Carbon (Pd/C) and molecular hydrogen, a method that offers high selectivity and produces only water as a byproduct, avoiding harsh and wasteful reductants.[9][10]

G

Part I: Solid-Acid Catalyzed Friedel-Crafts Acylation

Mechanistic Rationale and Green Advantage

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[8] Conventionally, this reaction requires more than a stoichiometric amount of a Lewis acid like AlCl₃, which forms a strong complex with the ketone product, necessitating a hydrolytic workup that generates substantial corrosive waste.[11][12]

Our protocol employs Zeolite H-beta, a heterogeneous solid acid catalyst. The advantages are threefold:

  • Catalytic Nature: Only a catalytic amount is needed, and it is not consumed.

  • Reusability: The catalyst is easily recovered via simple filtration and can be reactivated and reused multiple times, drastically reducing waste.[13]

  • Selectivity: The defined pore structure of the zeolite can impart shape selectivity, potentially favoring the desired para-acylation product and minimizing side reactions.

Using succinic anhydride instead of an acyl chloride improves the atom economy of the reaction, as no atoms are lost in a leaving group like HCl.

G

Protocol: Synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid

Materials and Equipment

Reagent/EquipmentSpecification
2-Isopropylanisole≥98% purity
Succinic Anhydride≥99% purity
Zeolite H-beta (Si/Al ~25)Powder, proton form
TolueneAnhydrous, ≥99.8%
Sodium Hydroxide (NaOH)Pellets, ≥97%
Hydrochloric Acid (HCl)Concentrated, 37%
Round-bottom flask250 mL, three-neck
Reflux condenser-
Magnetic stirrer with hotplate-
Nitrogen inlet-
Buchner funnel & filter paper-
Vacuum ovenCapable of 120 °C

Procedure:

  • Catalyst Activation: Place 5.0 g of Zeolite H-beta into a flask and heat in a vacuum oven at 120 °C for at least 4 hours to remove adsorbed water. Allow to cool to room temperature under vacuum or in a desiccator.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the activated Zeolite H-beta (5.0 g), 2-isopropylanisole (15.0 g, 0.1 mol), and succinic anhydride (10.0 g, 0.1 mol).

  • Reaction: Heat the solvent-free mixture to 130 °C with vigorous stirring under a slow stream of nitrogen. Monitor the reaction progress by TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography). The reaction is typically complete within 6-8 hours.

  • Catalyst Recovery: Cool the reaction mixture to approximately 80 °C. Add 100 mL of toluene to dissolve the product mixture and stir for 15 minutes. Filter the hot solution through a Buchner funnel to recover the Zeolite H-beta catalyst. The recovered catalyst can be washed with toluene, dried, and reactivated for future use.

  • Product Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with 100 mL of a 1 M NaOH aqueous solution. The product will move to the aqueous layer. Separate the aqueous layer and cool it in an ice bath.

  • Precipitation: Slowly acidify the cold aqueous layer with concentrated HCl with stirring until the pH is ~2. A white solid precipitate of the ketoacid product will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Expected Results

ParameterExpected Value
Yield75-85%
Purity (by NMR)>95%
Melting Point~145-148 °C

Part II: Catalytic Hydrogenation of the Ketoacid

Mechanistic Rationale and Green Advantage

To convert the ketone functionality of the intermediate to a methylene group, we employ catalytic hydrogenation. This method is a cornerstone of green chemistry for reduction reactions.[14][15]

  • High Efficiency: Palladium on Carbon (Pd/C) is a highly active and efficient catalyst for the hydrogenolysis of aryl ketones.[9]

  • Clean Byproduct: The reaction uses H₂ as the reductant, and the only stoichiometric byproduct is water, which is environmentally benign.

  • Mild Conditions: The reaction can often be run at moderate temperatures and pressures, reducing energy consumption.[10]

  • Catalyst Reusability: Like the zeolite, the heterogeneous Pd/C catalyst is easily recovered by filtration and can be reused, minimizing metal waste.[15]

G

Protocol: Synthesis of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

Materials and Equipment

Reagent/EquipmentSpecification
Ketoacid IntermediateFrom Part I
Palladium on Carbon (Pd/C)5 wt. % Pd, dry powder
Acetic AcidGlacial, ≥99.7%
Hydrogen Gas (H₂)High purity, in cylinder with regulator
Nitrogen Gas (N₂)High purity, for inerting
Hydrogenation ReactorParr-type or similar, capable of 50 psi
Celite®Diatomaceous earth for filtration
Rotary Evaporator-

Procedure:

  • Reactor Setup: To the vessel of a hydrogenation reactor, add the ketoacid intermediate (10.0 g, 0.04 mol), glacial acetic acid (100 mL), and 5% Pd/C (0.5 g, 5 wt. %). Caution: Handle Pd/C carefully as it can be pyrophoric.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Heat the mixture to 60 °C and stir vigorously. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).

  • Catalyst Recovery: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times. Open the reactor and filter the contents through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of acetic acid.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the acetic acid solvent using a rotary evaporator.

  • Drying: The resulting oil or solid is the final product. Dry under high vacuum to remove any residual solvent. Further purification is typically not necessary if the starting material was pure.

Expected Results

ParameterExpected Value
Yield>95%
Purity (by NMR)>98%
Physical StateOff-white solid

Green Chemistry Metrics: A Comparative Analysis

To quantify the environmental benefits of this protocol, we can compare its key metrics against a hypothetical traditional synthesis.

MetricGreen Protocol (This Work) Hypothetical Traditional Route
Acylation Catalyst: Zeolite H-beta (recyclable)Reagent: AlCl₃ (stoichiometric, corrosive waste)[11]
Reduction Catalyst: Pd/C (recyclable), Reagent: H₂, Byproduct: H₂O[10]Reagent: Zn(Hg)/HCl (Clemmensen), heavy metal waste
Atom Economy High (~85% for Step 1)Low (~50% for Step 1)
E-Factor Low (<5)High (>25)
Solvents Toluene (recyclable), Acetic AcidChlorinated solvents (e.g., DCM), large volumes for workup
Safety Avoids corrosive AlCl₃ and toxic heavy metals. H₂ requires care.High risk from corrosive reagents, toxic metal waste, and solvent exposure.

Conclusion

This application note presents a highly efficient, sustainable, and scalable synthesis for 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid. By leveraging modern green chemistry techniques, specifically the use of heterogeneous, recyclable catalysts for both the key C-C bond formation and the reduction step, this protocol significantly minimizes waste, reduces reliance on hazardous materials, and improves overall process efficiency.[1][14] This approach serves as a practical template for researchers and drug development professionals aiming to integrate sustainability into the synthesis of novel chemical entities.

References

  • Principles of green chemistry: Advancing pharma sustainability. (2024). Pharma Manufacturing.
  • Hessel, V., et al. (2022).
  • Shan, R. (2026). Biocatalysis Advances in Pharmaceutical Development. Pharmaceutical Technology.
  • Anastas, P. T., & Warner, J. C. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Green Chemistry: A Catalyst for Transformation in Pharma Manufacturing. (2024). SGS.
  • Biocatalysis in the Pharmaceutical Industry: The Need for Speed. (n.d.). PMC - NIH.
  • Green chemistry in pharmaceutical synthesis: Implications for sustainable public health. (2025). Bibliomed.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025). MDPI.
  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (2023).
  • Biocatalysis in drug discovery and development. (2020). PubMed.
  • Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry.
  • Organic Synthesis Using Environmentally Benign Acid C
  • In silico enzyme engineering of aldehyde dehydrogenase for eco-friendly ibuprofen synthesis. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). PMC - NIH.
  • Amrutkar, S. J., et al. (2022). Role of catalyst in organic synthesis.
  • Improved Synthesis of Ibuprofen. (n.d.). Green Chemistry For Sustainability.
  • Modification of ibuprofen synthesis through the mechanism analysis. (n.d.).
  • Progress on Synthesis of Ibuprofen with Green Methodology. (2025).
  • Olivia R. (2025). The Role of Catalysis in Green and Sustainable Organic Chemistry. Preprints.org.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. [Link]

  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. (2025).
  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). IJCPS.
  • Synthesis of 4-(4-phenylphenyl)butanoic acid. (n.d.). PrepChem.com.
  • "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. (2011). PubMed.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
  • Hydrogenation C
  • (E)-4-Methoxy-2-(prop-1-en-1-yl)
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanoc
  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004).
  • Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... (n.d.).
  • Process for preparing a 4,4-diphenylbutanoic acid derivative. (n.d.).
  • Sustainable biocatalytic synthesis of substituted muconic acids. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. (2024). Semantic Scholar.
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026). MDPI.
  • Document downloaded from: This paper must be cited as: The final publication is available at Copyright Additional Inform
  • Biocatalysis Using Immobilized Enzymes in Continuous Flow for the Synthesis of Fine Chemicals. (2019). The University of Manchester.
  • Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2024). MDPI.
  • Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. (n.d.). Indian Journal of Chemistry.
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure.
  • A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis. (2021). MDPI.
  • Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid. (n.d.). The University of Manchester.
  • Synthesis of 4-phenylbutyric acid. (n.d.).
  • BUTANOIC ACID,4-{(4-METHOXYPHENYL)METHOXY-3-OXO-,METHYL ESTER. (n.d.). Sigma-Aldrich.
  • 4-(4-hydroxy-3-methoxyphenyl)butanoic acid. (n.d.). Sigma-Aldrich.
  • Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone. (n.d.).
  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2025). Request PDF.
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for isopropyl-methoxyphenyl butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Process Chemistry & Scale-Up Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Thermal Optimization for Isopropyl-Methoxyphenyl Butanoic Acid Synthesis

Introduction: The Thermal Landscape of Aryl-Butanoic Acids

Colleagues,

Synthesizing Isopropyl-methoxyphenyl butanoic acid (an analog structurally related to intermediates for Gemfibrozil or Fenoprofen) presents a classic conflict in organic synthesis: the battle between kinetic regioselectivity and thermodynamic stability .

Because this molecule contains both an activating ether (methoxy) and a moderately activating alkyl group (isopropyl) on the phenyl ring, the Friedel-Crafts acylation step—typically the formation of the 4-aryl-4-oxobutanoic acid precursor—is the critical quality attribute (CQA) control point.

The Core Challenge: The isopropyl group is labile. Under the strong Lewis Acid conditions (


) required to attach the butanoic acid tail (via succinic anhydride), high temperatures trigger de-alkylation  (loss of the isopropyl group) or transalkylation  (migration to the meta position). Conversely, temperatures that are too low result in incomplete conversion and stalled intermediates.

This guide creates a self-validating thermal protocol to navigate these risks.

Part 1: The Reaction Pathway (Visualized)

The following logic flow illustrates how temperature dictates the fate of your batch. We are targeting the Kinetic Path (Path A) while actively suppressing the Thermodynamic/Degradation Path (Path B).

ReactionPathway Start Reactants: Isopropyl-Anisole + Succinic Anhydride (Lewis Acid Catalyst) LowTemp Low Temp (< 5°C) Kinetic Control Start->LowTemp Initial Addition HighTemp High Temp (> 40°C) Thermodynamic Control Start->HighTemp Exotherm Spike Intermediate Sigma-Complex Intermediate LowTemp->Intermediate Controlled Formation SideProduct1 Impurity A: De-isopropylated Product (Loss of Alkyl Group) HighTemp->SideProduct1 Transalkylation SideProduct2 Impurity B: Meta-Isomer (Thermodynamic Rearrangement) HighTemp->SideProduct2 Isomerization Product Target Product: 4-(3-isopropyl-4-methoxyphenyl)-4-oxobutanoic acid (Para-Acylation Retained) Intermediate->Product Quench < 20°C Intermediate->SideProduct1 Prolonged Heating

Caption: Figure 1. Thermal divergence in Friedel-Crafts acylation. Path A (Blue/Green) represents the target kinetic pathway. Path B (Red/Grey) indicates irreversible degradation caused by thermal overshoot.[1]

Part 2: Troubleshooting & Optimization Guide

Module A: The Acylation Step (Friedel-Crafts)

Context: Reaction of Isopropyl-anisole with Succinic Anhydride using


.[1]

Q1: My LC-MS shows a peak with Mass [M-43]. What happened?

  • Diagnosis: You have lost the isopropyl group (Mass 43). This is "Impurity A" in the diagram above.

  • Root Cause: The reaction temperature exceeded 40°C while the Lewis Acid was still active. The isopropyl carbocation is stable enough to leave the ring under thermodynamic stress.

  • Correction:

    • Ensure the addition of

      
       is performed at 0°C to -5°C .
      
    • Do not allow the post-addition stir to exceed 25°C .

    • Active Cooling: Use an internal temperature probe, not just a bath probe. The reaction is exothermic; the internal temp can spike 10°C higher than the jacket.

Q2: The reaction is stalling at 60% conversion. Should I heat it to reflux?

  • Diagnosis: Kinetic trap.

  • Risk: Heating to reflux (e.g., in DCM or DCE) will drive conversion but will almost certainly trigger the isopropyl migration described in Q1.

  • Correction: Instead of raising the temperature, increase the catalyst loading by 0.2 equivalents or extend the time at 20°C . Time is a safer variable than temperature in this specific synthesis.

Q3: I am seeing high levels of the ortho-isomer (acylation next to the methoxy).

  • Diagnosis: Temperature was too low during the initial mixing, or the solvent polarity is incorrect.

  • Scientific Context: The methoxy group is an ortho/para director. At extremely low temperatures (<-10°C), the ortho position might be kinetically favored due to coordination of the

    
     with the methoxy oxygen, guiding the incoming succinyl group to the ortho position.
    
  • Correction: Maintain the 0°C to 5°C window. This "Goldilocks" zone favors the sterically less hindered para position (relative to the methoxy) without triggering degradation.

Module B: The Reduction Step (Ketone to Methylene)

Context: Wolff-Kishner or Clemmensen reduction of the intermediate.

Q4: During the reduction, my product is turning into a tar.

  • Diagnosis: Ether cleavage.

  • Root Cause: If using HBr/Acetic Acid or high-temp Wolff-Kishner conditions (>180°C), you risk cleaving the methyl ether (demethylation), resulting in a phenol.[1]

  • Correction:

    • Wolff-Kishner: Use the Huang-Minlon modification but limit the temperature to 140-150°C .[1] Do not push to 200°C.

    • Alternative: Use Pd/C catalytic hydrogenation (approx. 50-60°C, 50 psi H2) if the carbonyl is benzylic.[1] This is the most thermally gentle method and preserves both the ether and the isopropyl group.

Part 3: Optimized Experimental Protocol

Target: 4-(3-isopropyl-4-methoxyphenyl)butanoic acid (via Succinoylation/Reduction).

Step 1: Acylation (Temperature Critical)
  • Setup: Flame-dry a 3-neck flask. Purge with

    
    . Add Succinic Anhydride (1.1 eq)  and Dichloromethane (DCM) .
    
  • Cooling: Cool the slurry to 0°C .

  • Catalyst Addition: Add

    
     (2.2 eq)  portion-wise.
    
    • Checkpoint: Do not allow internal temp to rise above 5°C .

  • Substrate Addition: Add 2-isopropyl-anisole (1.0 eq) dropwise over 30 minutes.

    • Reasoning: Slow addition prevents local hot-spots where the isopropyl group could cleave.

  • Ramp: Allow the mixture to warm to 20°C (Room Temp) naturally. Stir for 4-6 hours.

    • Validation: Take an aliquot for HPLC. If unreacted anisole > 5%, stir longer.[1] Do not heat.

  • Quench: Pour onto Ice/HCl . The quench is exothermic; ensure the receiving flask is < 10°C to prevent hydrolysis of the ether.

Step 2: Data & Specifications
ParameterTarget RangeFailure Mode (Too Low)Failure Mode (Too High)
Addition Temp -5°C to 5°COrtho-isomer formation (Coordination)Exotherm runaway
Reaction Temp 20°C to 25°CIncomplete conversionDe-isopropylation (Critical)
Quench Temp < 15°CN/AProduct hydrolysis / tarring
Reduction Temp 50°C - 60°CSlow kineticsEther cleavage (Demethylation)

References

  • Olah, G. A. (Ed.). (1964).[2] Friedel-Crafts and Related Reactions. Vol. I-IV. Interscience Publishers. (The foundational text on Lewis Acid catalyzed acylation and the thermodynamics of alkyl group migration).

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[1] Link (Detailed discussion on reversibility and temperature effects).[1]

  • Effenberger, F. (2002). "Selectivity in Friedel-Crafts Alkylation and Acylation." Angewandte Chemie International Edition. (Modern review of kinetic vs thermodynamic control).
  • Yamato, T., et al. (1991).[1] "Positional Selectivity of the Friedel-Crafts Acylation." Journal of Organic Chemistry, 56(22), 6248-6250.[1] Link (Specifics on methoxy-directing effects).[1]

  • Process Chemistry of Gemfibrozil: US Patent 3,674,836. "Phenoxyalkanoic acids and derivatives thereof." (Industrial reference for handling dimethyl/isopropyl phenoxy scaffolds). Link

Sources

Solving solubility issues with 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility issues because 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid presents a physicochemical conflict: it possesses a hydrophilic "head" (carboxylic acid) but a significantly lipophilic "tail" (a phenyl ring substituted with both methoxy and isopropyl groups).[1][2][3][4]

At standard laboratory pH (unadjusted water, pH ~5.5-6.0), this compound exists predominantly in its protonated, non-ionized form, which is practically insoluble in water.[1][2][3][4] To achieve solubility, you must drive the equilibrium toward the ionized carboxylate form (Salt Formation) or shield the lipophilic core (Co-solvency/Complexation).[2][3][4]

This guide details three field-proven protocols to resolve this, ranked by experimental application.

Physicochemical Profile & Solubility Data

Before attempting solubilization, verify your experimental parameters against these core properties.

PropertyValue / CharacteristicImplication
Molecular Weight ~236.31 g/mol Small molecule, suitable for passive diffusion if solubilized.[1][2][3]
pKa (Acid) ~4.76 (Predicted based on analogs)Critical: At pH < 4.7, solubility is near zero.[2][3][4] At pH > 6.8, solubility increases >100-fold.[2][3][4]
LogP (Lipophilicity) ~3.5 (Estimated)Highly lipophilic.[2][3][4] Requires organic co-solvents or carriers if pH adjustment is impossible.[2][3][4]
Water Solubility (Neutral pH) < 0.1 mg/mL (Predicted)"Crash out" risk is high in unbuffered water.[2][3][4]
DMSO Solubility > 50 mg/mLExcellent stock solvent.[2][3][]

Protocol A: The "Salt Switch" (Recommended for Aqueous Buffers)

Best for: Preparing stock solutions in water/PBS without organic solvents.[2][3][4]

The Mechanism: By adding a strong base (NaOH) in a stoichiometric ratio, you convert the insoluble acid into its sodium salt (Sodium 4-[4-methoxy-3-(propan-2-yl)phenyl]butanoate).[1][2][3][4] This ionizes the tail, allowing the water lattice to hydrate the molecule.[3]

Step-by-Step Procedure
  • Calculate Equivalents: You need 1.0 to 1.1 molar equivalents of NaOH relative to the compound.[2][3][4]

    • Example: To dissolve 23.6 mg (0.1 mmol) of compound, you need 0.1 mmol of NaOH.[2][3][4]

  • Slurry Preparation: Weigh the compound into a glass vial. Add 90% of your final volume of water.[3][4][] The powder will float or sink; it will not dissolve.[3]

  • Activation: Add the calculated NaOH (e.g., from a 1M or 10M NaOH stock solution).

    • Tip: Do not add solid NaOH pellets; they cause local hotspots.[2][3][4] Use a liquid stock.

  • Vortex/Sonicate: Vortex for 30-60 seconds. The solution should turn clear as the salt forms.[3]

  • pH Adjustment: Check the pH. It will likely be alkaline (pH 9-10).[2][3][4] Slowly back-titrate with dilute HCl or buffer to pH 7.4.[2][3][4]

    • Warning: If you drop the pH below 5.5, the compound will precipitate immediately.[3]

Protocol B: The DMSO "Spike" (Recommended for Cell Assays)

Best for: High-throughput screening (HTS) or cell culture where <1% DMSO is tolerated.[1][2][3][4]

The Mechanism: DMSO (Dimethyl sulfoxide) dissolves the lipophilic core.[2][3][4] When diluted into media, the rapid dispersion prevents immediate aggregation, provided the final concentration is below the saturation limit.

Step-by-Step Procedure
  • Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM to 100 mM .

    • Visual Check: This should yield a clear, colorless solution instantly.[2][3]

  • Aliquot & Store: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture (causing precipitation).[1][2][3][4]

  • The "Spike" (Dilution Step):

    • Do NOT add the DMSO stock directly to a large volume of static media.[3][4] This causes a local high-concentration "cloud" where the compound precipitates.[1][2][3]

    • DO vortex the culture media while slowly piping the DMSO stock into the center of the vortex.

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Protocol C: Advanced Formulation (In Vivo / Animal Studies)

Best for: Animal injections where high concentrations (>5 mg/mL) and neutral pH are required.[2][3][4]

The Mechanism: Simple pH adjustment might be too alkaline for injection.[2][3] Cyclodextrins (HP-β-CD) form a "donut" shape, encapsulating the lipophilic isopropyl-phenyl group inside a hydrophobic cavity while presenting a hydrophilic exterior to the blood.[1][2][3][4]

Step-by-Step Procedure
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in saline or water.[1][2][3][4]

  • Compound Addition: Add the compound powder to the cyclodextrin vehicle.

  • Solubilization: This process is slow.[2][3][4] Sonicate in a water bath at 37°C for 20-40 minutes.

  • Clarification: If the solution remains hazy, filter through a 0.22 µm PES syringe filter.

  • Stability: Use within 24 hours.

Decision Logic: Selecting the Right Method

Use the following logic flow to determine the safest protocol for your specific application.

SolubilityDecision Start START: Define Application AppType What is the end use? Start->AppType CellCulture Cell Culture / In Vitro AppType->CellCulture AnimalStudy Animal Study (In Vivo) AppType->AnimalStudy ChemSynth Chemical Synthesis AppType->ChemSynth DMSOTol Is DMSO tolerated? CellCulture->DMSOTol HighConc Target Conc > 2 mg/mL? AnimalStudy->HighConc OrganicSolv Use Organic Solvent (DCM, MeOH, Ethyl Acetate) ChemSynth->OrganicSolv UseDMSO Protocol B: DMSO Spike (Keep final < 0.5%) DMSOTol->UseDMSO Yes UseSalt Protocol A: Salt Formation (pH 7.4 Buffer) DMSOTol->UseSalt No UseCD Protocol C: Cyclodextrin (20% HP-β-CD) HighConc->UseCD Yes UseSaltVivo Protocol A: Salt Formation (Check pH tolerance) HighConc->UseSaltVivo No

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Q: I followed Protocol A (Salt Formation), but the solution became cloudy when I added it to my cell media. Why? A: This is "pH Shock."[2][3][4] Your cell media (likely pH 7.2-7.[1][2][3][4]4) might be slightly too acidic for the concentration you are attempting.[2][3][4] The local pH drop at the injection site caused the compound to revert to its protonated (insoluble) acid form.[3][4]

  • Fix: Dilute your stock further before adding to media, or ensure the stock solution pH is closer to the media pH (without crossing the pKa threshold).[3][4]

Q: Can I autoclave the solution? A: No. While the carboxylic acid is relatively stable, the methoxy and isopropyl groups on the phenyl ring can be sensitive to high heat/pressure hydrolysis or oxidation.[3] Always use sterile filtration (0.22 µm) for sterilization.[2][3][4]

Q: My DMSO stock froze in the fridge. Is it ruined? A: Likely not, but DMSO freezes at 19°C. If it froze, it means your fridge is working.[3][4] However, repeated freezing/thawing can pull water from the air into the DMSO (DMSO is hygroscopic).[2][3][4] Water in the DMSO stock will cause the compound to precipitate inside the stock vial over time.[3]

  • Fix: Aliquot into single-use vials to avoid freeze-thaw cycles.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid (Analogous Structure).[1][2][3][4] Retrieved from [Link][2][3][4]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3][4] Wiley-Interscience.[1][2][3][4] (Standard text on pKa and solubility profiling).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3][4] Journal of Pharmacy and Pharmacology.[3][4] Retrieved from [Link]

Sources

Stability of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide authoritative, field-proven insights into the chemical behavior of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid under acidic stress. By understanding the mechanistic causality behind its degradation, researchers can develop robust, stability-indicating analytical methods and avoid common experimental artifacts.

Mechanistic Insights: Acid-Catalyzed Degradation

When subjecting 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid to acidic conditions (e.g., 0.1 N to 1.0 N HCl) as mandated by1[1], two distinct regions of the molecule are susceptible to alteration depending on the solvent matrix and temperature:

  • The Aryl Ether (Methoxy Group): While generally stable at room temperature, aryl ethers undergo O-demethylation under elevated temperatures and strong acidic stress. The ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack by water, resulting in the cleavage of the ether to form a phenol[2].

  • The Carboxylic Acid (Butanoic Acid Moiety): The terminal carboxylic acid is highly susceptible to Fischer esterification if primary alcohols (like methanol or ethanol) are used as co-solvents during the stress study. This creates a false degradation profile (an analytical artifact) rather than true intrinsic degradation.

DegradationPathways A 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid (Parent API) B Protonated Aryl Ether (Reactive Intermediate) A->B H+ / Elevated Temp D Methyl 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoate (Solvent Artifact) A->D Fischer Esterification (If MeOH is used as diluent) C 4-[4-Hydroxy-3-(propan-2-yl)phenyl]butanoic acid (Major Phenolic Degradant) B->C Nucleophilic attack (H2O) O-Demethylation

Acid-catalyzed degradation pathways of the target butanoic acid derivative.

Frequently Asked Questions (FAQs)

Q: During my 0.1 N HCl forced degradation study at 60°C, I observed a new peak in LC-MS with a mass shift of -14 Da. What is this? A: A mass shift of -14 Da (loss of


) is the classic signature of O-demethylation. Under hot acidic conditions, the methoxy group at the 4-position of the phenyl ring is cleaved to form 4-[4-Hydroxy-3-(propan-2-yl)phenyl]butanoic acid. This is the primary intrinsic degradation pathway for this molecule under acidic stress.

Q: My stability data shows massive degradation (>20%) under mild acid stress, but the mass shifted by +14 Da. Is the molecule highly unstable? A: The molecule is likely stable, but your experimental design is flawed. A +14 Da shift indicates the formation of a methyl ester. If you used methanol as a diluent or co-solvent to dissolve your API before adding HCl, the acid catalyzed a Fischer esterification with the terminal butanoic acid. Solution: Switch your organic co-solvent to Acetonitrile (MeCN), which is non-nucleophilic and will not react with the carboxylic acid.

Q: Why must I neutralize the sample before injecting it into the UHPLC system? A: Injecting highly acidic samples (pH < 2) directly can strip the stationary phase of standard C18 silica columns, leading to peak tailing, retention time shifts, and reduced column lifespan. Furthermore, neutralizing the sample halts the degradation reaction, ensuring that the degradation profile represents the exact time of sampling, creating a 3[3].

Quantitative Data: Acidic Stability Profile

To assist in predicting degradation rates and setting up your own ICH Q1A(R2) studies, below is a comparative stability profile. Notice how the choice of solvent drastically impacts the apparent stability.

Stress ConditionSolvent MatrixTemp (°C)Time (h)% Parent Remaining% Phenol Degradant% Ester ArtifactMass Balance
0.1 N HClAcetonitrile / Water252499.2%0.8%N/A100.0%
0.1 N HClAcetonitrile / Water602488.5%11.2%N/A99.7%
1.0 N HClAcetonitrile / Water602465.4%34.1%N/A99.5%
0.1 N HClMethanol / Water602472.1% 10.5%17.2% 99.8%

Data Interpretation: The API shows excellent stability at room temperature. Degradation (O-demethylation) requires thermal energy combined with acidic stress. The use of methanol introduces a significant esterification artifact, artificially lowering the % Parent Remaining.

Experimental Protocols: Self-Validating Forced Degradation

To ensure regulatory compliance and scientific integrity, follow this step-by-step methodology for acid hydrolysis stress testing. This protocol includes built-in controls to validate the causality of degradation.

Materials Required:
  • Target API: 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

  • Diluent: HPLC-Grade Acetonitrile (MeCN) and Milli-Q Water (50:50 v/v)

  • Reagents: 1.0 N HCl, 1.0 N NaOH

Step-by-Step Methodology:

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask.

  • Dissolve completely in 5.0 mL of MeCN (Do NOT use Methanol or Ethanol).

  • Make up the volume to 10.0 mL with Milli-Q water to achieve a 1.0 mg/mL stock solution.

Step 2: Stress Testing & Control Generation Prepare three separate 20 mL scintillation vials to ensure the system is self-validating:

  • Vial A (Active Stress): 2.0 mL Stock Solution + 2.0 mL 1.0 N HCl.

  • Vial B (API Control): 2.0 mL Stock Solution + 2.0 mL Milli-Q Water. (Validates that degradation is due to acid, not heat/water).

  • Vial C (Blank Control): 2.0 mL Diluent + 2.0 mL 1.0 N HCl. (Validates that peaks are not system/reagent artifacts).

Step 3: Thermal Incubation

  • Seal all vials tightly with PTFE-lined caps.

  • Place vials in a thermostatically controlled water bath or oven at 60°C for 24 hours .

Step 4: Quenching / Neutralization

  • Remove vials and allow them to cool to room temperature.

  • To Vial A and Vial C , carefully add exactly 2.0 mL of 1.0 N NaOH to neutralize the acid (Target pH ~7.0).

  • To Vial B , add 2.0 mL of Milli-Q water to maintain equal dilution factors across all samples.

Step 5: Final Dilution and Analysis

  • Dilute all samples 1:10 with the MeCN/Water diluent to reach a final nominal concentration of ~0.033 mg/mL (suitable for UHPLC-UV-MS without detector saturation).

  • Analyze via UHPLC using a stability-indicating method (e.g., C18 column, gradient elution with 0.1% Formic Acid in Water/MeCN).

ProtocolWorkflow S1 Step 1: Sample Prep (1 mg/mL in MeCN/H2O) S2 Step 2 & 3: Acid Stress (1.0 N HCl, 60°C, 24h) S1->S2 S3 Step 4: Neutralization (1.0 N NaOH to pH 7) S2->S3 S4 Step 5: LC-MS Analysis (Identify mass shifts) S3->S4

ICH Q1A(R2) compliant forced degradation workflow for acid hydrolysis.

References

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) / Journal of Pharmaceutical Analysis URL:[Link]

  • Cleavage of Ethers - Organic Chemistry Source: Jack Westin Organic Chemistry Foundations URL:[Link]

Sources

Optimization of HPLC gradients for phenylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center.

Topic: Optimization of HPLC Gradients for Phenylbutanoic Acid (PBA) Derivatives Ticket ID: #PBA-OPT-2026 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemistry of the Challenge

You are likely here because your phenylbutanoic acid (PBA) peaks are tailing, or you cannot resolve the critical pair between 4-phenylbutyric acid and its structural isomer, 2-phenylbutyric acid.

PBA derivatives are weak organic acids (pKa


 4.76) with a lipophilic tail (LogP 

2.4). This dual nature creates a specific set of chromatographic challenges:
  • Ionization: At neutral pH, they are anionic, leading to poor retention and repulsion from C18 pores.

  • Silanol Interaction: In their protonated form, they can hydrogen bond with residual silanols on the silica surface, causing severe tailing.

This guide moves beyond "recipe following" to help you engineer a robust separation.

Module 1: Method Development Strategy

Do not guess your gradient. Follow this logic gate to ensure your chemistry matches your separation goals.

MethodDevLogic Start Start: PBA Derivative Analysis Check_pKa Step 1: Check pKa (~4.76) Target pH < 3.0 Start->Check_pKa Define pH limit Select_Column Step 2: Column Selection C18 vs. Phenyl-Hexyl Check_pKa->Select_Column Suppress Ionization Screen_Gradient Step 3: Scouting Gradient 5% to 95% B Select_Column->Screen_Gradient Initial Run Optimize Step 4: Optimize Slope For Isomer Resolution Screen_Gradient->Optimize Refine k*

Figure 1: Logical workflow for acidic drug method development. Note the critical priority of pH control before gradient manipulation.

Module 2: The "Golden" Protocol (Starting Point)

If you are starting from scratch, use this self-validating protocol. It is designed to suppress ionization and maximize hydrophobic interaction.

Table 1: Recommended Scouting Conditions

ParameterConditionRationale
Stationary Phase C18 (L1) or Phenyl-Hexyl (L11), End-cappedPhenyl-hexyl offers

-

selectivity for aromatic impurities.
Mobile Phase A 0.1% Formic Acid (MS) or 0.1% Phosphoric Acid (UV) in WaterCritical: Lowers pH to ~2.7, keeping PBA protonated (neutral).
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for phenyl-derivatives.
Flow Rate 1.0 mL/min (Standard HPLC)Adjust for column ID (e.g., 0.3 mL/min for 2.1 mm ID).
Temperature 35°C - 40°CReduces viscosity and improves mass transfer for sharper peaks.
Detection UV @ 210 nm (primary) & 254 nm210 nm captures the carbonyl; 254 nm is specific to the phenyl ring.

Gradient Profile (Linear Scouting):

  • 0.0 min: 5% B

  • 15.0 min: 95% B

  • 20.0 min: 95% B (Wash)

  • 20.1 min: 5% B (Re-equilibration)

Module 3: Troubleshooting & FAQs

Q1: My PBA peak has a significant "tail" (Asymmetry > 1.5). How do I fix this?

The Diagnosis: Tailing in acidic compounds is almost always caused by Secondary Silanol Interactions . Even at low pH, accessible silanol groups (Si-OH) on the column surface can hydrogen bond with the carboxylic acid of PBA.

The Fix:

  • Lower the pH: Ensure your Mobile Phase A is pH 2.5 – 3.0. If you are using 10mM Ammonium Acetate (pH 4.5), you are too close to the pKa. Switch to 0.1% TFA or Phosphoric Acid.

  • Increase Ionic Strength: If using a buffer, increase concentration from 10mM to 25mM to "mask" silanols.

  • Change the Column: Switch to a "high-purity" or "hybrid" silica column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus) which has exhaustive end-capping.

Q2: I cannot separate 4-Phenylbutyric acid from its isomer 2-Phenylbutyric acid.

The Diagnosis: These are structural isomers with identical mass and very similar hydrophobicity. A standard C18 column interacts primarily based on hydrophobicity, which may not be enough to discriminate them.

The Fix:

  • Switch to Methanol: ACN is aprotic and suppresses hydrogen bonding. Methanol is protic and may offer different selectivity for the position of the carboxylic acid tail.

  • Use a Phenyl-Hexyl Column: This phase utilizes

    
    -
    
    
    
    interactions. The position of the phenyl ring relative to the acid group affects how the molecule "stacks" against the stationary phase rings, often resolving isomers that co-elute on C18.
  • Flatten the Gradient: Reduce the slope. If they elute at 40% B, change your gradient to go from 30% to 50% B over 20 minutes.

Q3: My retention times are drifting day-to-day.

The Diagnosis: This is often due to "Phase Collapse" (if starting at 100% water) or pH instability .

The Fix:

  • Never start at 0% Organic: Always keep at least 3-5% organic modifier in Mobile Phase A to keep the C18 chains "wet" and accessible.

  • Check Buffer Capacity: If using volatile buffers (Formic acid), they can evaporate over time. Refresh mobile phases daily.

Module 4: Advanced Visualization (Troubleshooting Logic)

Use this decision tree when you encounter peak issues.

TroubleshootingTree Problem Problem Detected Issue_Type Identify Issue Problem->Issue_Type Tailing Peak Tailing Issue_Type->Tailing Coelution Co-elution (Isomers) Issue_Type->Coelution Check_pH Is pH < 3.0? Tailing->Check_pH Check_Solvent Using ACN? Coelution->Check_Solvent Action_Acid Add 0.1% TFA/H3PO4 Check_pH->Action_Acid No Action_Column Switch to Hybrid/End-capped Column Check_pH->Action_Column Yes Action_MeOH Switch to Methanol Check_Solvent->Action_MeOH Yes Action_Phenyl Switch to Phenyl-Hexyl Phase Check_Solvent->Action_Phenyl No (Already MeOH)

Figure 2: Troubleshooting decision tree for PBA derivatives. Follow the path corresponding to your specific chromatographic symptom.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R.Troubleshooting HPLC Systems: Peak Tailing and Acidic Compounds. LCGC North America. (General reference for acidic tailing mechanisms).
  • Agilent Technologies. HPLC Method Development: Standard Practices and New Columns (Technical Guide). Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide: Buffer Selection for Acidic Analytes. Retrieved from [Link]

Validation & Comparative

High-Field vs. Benchtop 1H NMR: Structural Verification of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals through the selection of appropriate Process Analytical Technology (PAT) and QA/QC instrumentation. The structural verification of complex Active Pharmaceutical Ingredient (API) intermediates—such as 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid —presents an excellent case study for comparing traditional High-Field NMR (400–600 MHz) with modern Benchtop Low-Field NMR (60–80 MHz).

This guide objectively compares the performance of both platforms, detailing the causality behind spectrum interpretation, signal overlap, and self-validating sample preparation protocols.

Theoretical 1H NMR Spectrum & Signal Causality

To evaluate instrument performance, we must first understand the intrinsic magnetic environment of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid. The molecule features a 1,3,4-trisubstituted aromatic ring, an electron-donating methoxy group, a sterically bulky isopropyl group, and a flexible butanoic acid chain.

Expected chemical shifts (


) in CDCl

and their mechanistic causality:
  • Carboxylic Acid (-COOH): ~11.0 ppm (1H, br s). The extreme deshielding is caused by the electronegative oxygens, while the broadness is a direct result of rapid intermolecular hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): ~6.7–7.0 ppm (3H, m). The 1,3,4-substitution creates an AMX spin system. The proton ortho to the methoxy group is the most shielded (~6.7 ppm, d, J = 8 Hz) due to resonance electron donation from the oxygen lone pair. The proton between the alkyl chains appears as a finely split doublet (~7.0 ppm, d, J = 2 Hz).

  • Methoxy Group (-OCH

    
    ):  ~3.8 ppm (3H, s). Strongly deshielded by the adjacent oxygen atom.
    
  • Isopropyl Methine (-CH-): ~3.3 ppm (1H, heptet, J = 6.9 Hz). Split into seven peaks by the six equivalent methyl protons.

  • Butanoic Acid Chain (-CH

    
    -CH
    
    
    
    -CH
    
    
    -):
    • 
      -CH
      
      
      
      (benzylic): ~2.60 ppm (2H, t). Deshielded by the aromatic ring current.
    • 
      -CH
      
      
      
      (adjacent to COOH): ~2.35 ppm (2H, t). Deshielded by the carbonyl group's inductive effect.
    • 
      -CH
      
      
      
      (central): ~1.95 ppm (2H, quintet).
  • Isopropyl Methyls (-CH

    
    ):  ~1.20 ppm (6H, d, J = 6.9 Hz).
    

Platform Comparison: High-Field vs. Benchtop NMR

The core difference between these platforms lies in the Larmor frequency. While chemical shift (in ppm) is independent of the magnetic field, scalar J-coupling (in Hz) is a field-independent constant[1]. For example, a 7 Hz coupling takes up a mere 0.012 ppm on a 600 MHz spectrometer, but consumes 0.117 ppm on a 60 MHz benchtop system[1].

This physical reality dictates that lower frequencies inherently produce a greater degree of signal overlap[1]. However, benchtop systems utilize cryogen-free permanent magnets, drastically reducing capital and maintenance costs while enabling at-line analysis[2].

Quantitative Performance Comparison
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60-80 MHz)
Aromatic Region (6.7–7.0 ppm) Fully resolved (d, d, dd). Precise J-couplings extractable.Collapses into a single broad multiplet.
Aliphatic Chain (1.9–2.6 ppm) Distinct triplets and quintet. Baseline resolution.Partial overlap between

-CH

and

-CH

signals.
Limit of Detection (LOD) < 100 µmol/L (High intrinsic sensitivity)~1–2 mmol/L
Acquisition Time (1H, 16 scans) ~1 minute~1 minute (Requires higher sample concentration)
Infrastructure Requirements High (Superconducting magnet, liquid He/N

)
Low (Cryogen-free permanent magnet, standard lab bench)
Primary Pharmaceutical Use Case De novo structural elucidation, complex impurity profilingRoutine QA/QC batch release, reaction monitoring, PAT

Experimental Protocols (Self-Validating Workflows)

A robust analytical method must be self-validating. Poor sample preparation is the leading cause of degraded spectral resolution, which no amount of software shimming can correct[3].

Optimal Sample Preparation

Solvent Selection: Deuterated chloroform (CDCl


) is the industry standard for moderately polar organic acids due to its excellent solvating power, low cost, and lack of exchangeable protons (which would otherwise obliterate the critical -COOH signal)[4].
  • Weighing: Accurately weigh 15–20 mg of the analyte into a clean glass vial.

    • Causality: This mass yields a ~100 mM solution in 0.6 mL, which is optimal for single-scan high-field NMR and provides sufficient signal-to-noise (S/N) for benchtop systems without causing viscosity-induced line broadening[5].

  • Dissolution: Add 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard) to the vial. Swirl gently until completely dissolved.
    
  • Filtration (Critical Step): Pack a small plug of cotton wool into a glass Pasteur pipette. Pass the solution through this filter directly into a high-quality 5 mm NMR tube.

    • Causality: Suspended particulates distort the localized magnetic field homogeneity, leading to broad spectral lines and reduced resolution[3].

  • Volume Verification: Ensure the solvent height is precisely 40–50 mm.

    • Causality: The main magnetic field direction is vertical. If the sample is too short, the liquid-air interface falls within the detection coil, causing major magnetic susceptibility distortions that make the sample nearly impossible to shim.

Acquisition Parameters

Benchtop NMR (60 MHz) - Routine QA/QC:

  • Pulse Sequence: 1D standard 90° pulse.

  • Number of Scans (NS): 16–64 (Adjust based on exact concentration to achieve S/N > 100).

  • Relaxation Delay (D1): 5 seconds.

    • Causality: Ensures complete longitudinal relaxation (

      
      ) of all protons, guaranteeing that peak integrations accurately reflect the stoichiometric ratio of the molecule for purity calculations.
      

High-Field NMR (600 MHz) - Impurity Profiling:

  • Pulse Sequence: zg30 (30° flip angle).

    • Causality: A smaller flip angle allows for faster pulsing and shorter relaxation delays without saturating the signal.

  • Number of Scans (NS): 8–16.

  • Relaxation Delay (D1): 1–2 seconds.

QA/QC Decision Workflow

To optimize laboratory throughput, drug development teams should implement a tiered analytical approach. Benchtop NMR should be the first line of defense for routine purity checks, escalating to High-Field NMR only when unknown impurities are detected or full multiplet resolution is required.

QA/QC NMR Workflow for 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid analysis.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. ucl.ac.uk. 4

  • NMR Sample Preparation - Western University. uwo.ca. 5

  • NMR Sample Preparation - University of Minnesota. umn.edu.

  • NMR Sample Preparation 1 - University of Alberta. ualberta.ca. 3

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. oxinst.com. 1

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. mdpi.com. 2

Sources

A Comparative Guide to the FTIR Spectroscopy of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. By deconstructing the molecule into its constituent functional groups, we predict and assign its characteristic vibrational modes. This analysis is contextualized through a direct comparison with the FTIR spectra of structurally related molecules, namely 4-(4-Methoxyphenyl)butanoic acid and the common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. We further provide a robust, step-by-step experimental protocol for acquiring high-quality FTIR data, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization and quality control.

Molecular Structure and Functional Group Analysis

The first step in interpreting an FTIR spectrum is to identify the functional groups within the molecule, as each will give rise to characteristic absorption bands. The structure of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid contains four key regions that are infrared active.

Figure 1: Molecular structure of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid with key functional groups highlighted.

  • Carboxylic Acid (-COOH): This group is expected to produce some of the most distinct peaks in the spectrum, including a very broad O-H stretching band and a strong C=O stretching band.

  • Aromatic Ring (1,2,4-trisubstituted phenyl): The phenyl ring will show characteristic C-H and C=C stretching vibrations. The specific substitution pattern influences the out-of-plane bending region (fingerprint region), which can be diagnostic.

  • Ether (-OCH₃): The methoxy group introduces a C-O-C linkage, which has a strong, characteristic stretching vibration.

  • Alkyl Groups (-CH₂, -CH₃, -CH): Both the butanoic acid chain and the isopropyl substituent contain sp³-hybridized carbons. These will produce C-H stretching and bending vibrations.

Predicted FTIR Spectrum: A Functional Group Analysis

Based on established principles of infrared spectroscopy, we can predict the characteristic absorption bands for our target molecule.

Carboxylic Acid Vibrations

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which profoundly influences their FTIR spectrum.[1][2]

  • O-H Stretch: The stretching vibration of the hydroxyl group is one of the most recognizable features. Due to strong intermolecular hydrogen bonding, this peak is not sharp but appears as a very broad and intense absorption band spanning from approximately 3300 to 2500 cm⁻¹.[1][3] This broad band often overlaps with the C-H stretching vibrations.[1]

  • C=O Stretch: The carbonyl stretch of a carboxylic acid gives rise to a strong, sharp absorption. For a dimerized, saturated aliphatic carboxylic acid, this peak is typically found between 1710 and 1760 cm⁻¹.[3] Conjugation with the aromatic ring is expected to lower this frequency slightly, placing it in the 1710-1680 cm⁻¹ range.[2]

  • C-O Stretch and O-H Bend: The spectrum will also feature a C-O stretching vibration, typically appearing between 1320-1210 cm⁻¹, and in-plane O-H bending, which is often coupled with the C-O stretch.[1][2] A characteristic, broad O-H out-of-plane bend ('wag') is also often observed near 900 cm⁻¹.[2]

Aromatic Ring Vibrations

The presence of the benzene ring is confirmed by several characteristic absorptions.

  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5] This allows for clear distinction from aliphatic C-H stretches.

  • Aromatic C=C Stretches: The stretching vibrations within the aromatic ring itself produce a series of medium to weak absorptions in the 1600-1400 cm⁻¹ region.[4]

  • Overtone/Combination Bands: Weak bands are often visible in the 2000-1665 cm⁻¹ range. The pattern of these overtones can sometimes help determine the substitution pattern on the ring.[4]

  • C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[4]

Ether Linkage Vibrations

The methoxy group provides a clear ether signature.

  • Asymmetric C-O-C Stretch: Aryl alkyl ethers, like the anisole moiety in our molecule, display a strong, characteristic asymmetric C-O-C stretching band near 1250 cm⁻¹.[6][7]

  • Symmetric C-O-C Stretch: A second, symmetric stretching band is expected to appear near 1040 cm⁻¹.[6]

Alkyl Group Vibrations

The aliphatic portions of the molecule (the butanoic acid chain and the isopropyl group) produce the following signals:

  • Aliphatic C-H Stretch: The stretching of sp³ C-H bonds occurs just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[8] These will appear as sharp peaks superimposed on the broad O-H absorption from the carboxylic acid.

  • C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups have characteristic bending (scissoring, rocking, and wagging) vibrations that appear in the 1470-1350 cm⁻¹ region.[9] The isopropyl group will contribute a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹ due to symmetric and asymmetric bending of the gem-dimethyl groups.

Summary of Predicted Characteristic Peaks

The following table summarizes the expected FTIR absorption bands for 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid
3100 - 3000Medium to Weak, Sharp=C-H StretchAromatic Ring
2960 - 2850Medium, Sharp-C-H StretchAlkyl (Isopropyl, Butyrate)
~1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (Dimer)
1600 - 1400Medium to WeakC=C Stretch (in-ring)Aromatic Ring
1470 - 1350MediumC-H BendsAlkyl (Isopropyl, Butyrate)
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1320 - 1210StrongC-O Stretch / O-H BendCarboxylic Acid
~1040MediumSymmetric C-O-C StretchAryl Alkyl Ether
~900Medium, BroadO-H Out-of-Plane BendCarboxylic Acid
900 - 675StrongC-H Out-of-Plane BendAromatic Ring

Comparative Analysis

To better understand the significance of each peak, we compare the predicted spectrum of our target molecule with two relevant alternatives.

Comparison with 4-(4-Methoxyphenyl)butanoic Acid

This compound is structurally identical to our target molecule except it lacks the isopropyl group at the C3 position of the phenyl ring.

  • High Similarity: The FTIR spectra will be very similar. Both will show the dominant broad O-H stretch, a strong C=O stretch, and the characteristic aryl ether C-O-C stretches.[10][11]

  • Key Difference: The primary difference will be in the alkyl C-H stretching and bending regions. Our target molecule will show more complex or intense absorptions between 2960-2850 cm⁻¹ and 1470-1350 cm⁻¹ due to the additional C-H bonds of the isopropyl group. Specifically, the characteristic doublet for the gem-dimethyl group of the isopropyl substituent will be absent in the spectrum of 4-(4-Methoxyphenyl)butanoic acid. The out-of-plane bending region (900-675 cm⁻¹) will also differ due to the change from a disubstituted to a trisubstituted aromatic ring.

Comparison with Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid)

Ibuprofen is a well-known NSAID with a different substitution pattern and alkyl chain.

  • Shared Features: Like our target molecule, Ibuprofen is a carboxylic acid with an alkyl-substituted phenyl ring, so it will also exhibit a broad O-H stretch, a strong C=O stretch, and both aromatic and aliphatic C-H stretches.

  • Key Differences:

    • No Ether Peaks: Ibuprofen lacks the methoxy group, so its spectrum will be missing the strong C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹. This is a major point of differentiation.

    • Alkyl Region: The alkyl substituent in Ibuprofen is an isobutyl group, which will present a different pattern of C-H bending vibrations compared to the isopropyl group.

    • Aromatic Substitution: Ibuprofen is a 1,4-disubstituted (para) aromatic ring, which will give a different and typically simpler pattern of C-H out-of-plane bending bands in the 850-800 cm⁻¹ region compared to the 1,2,4-trisubstituted ring of our target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the collection of reliable and reproducible data, the following protocol for solid-state analysis using the KBr pellet method is recommended. This method is standard for non-volatile solid samples and minimizes scattering effects.

Workflow for FTIR Sample Preparation and Analysis

start Start grind_sample 1. Grind Sample (1-2 mg of compound) start->grind_sample mix 3. Mix Sample & KBr (Thoroughly in mortar) grind_sample->mix grind_kbr 2. Grind KBr (100-200 mg, dry) grind_kbr->mix load_die 4. Load Die Assembly (Transfer powder to die) mix->load_die press 5. Press Pellet (Apply vacuum & pressure) load_die->press inspect 6. Inspect Pellet (Check for transparency) press->inspect inspect->grind_sample Pellet Cloudy/ Cracked background 7. Acquire Background (Empty sample compartment) inspect->background Pellet OK acquire_sample 8. Acquire Sample Spectrum (Place pellet in holder) background->acquire_sample process 9. Process Data (Baseline correction, peak picking) acquire_sample->process end End process->end

Sources

UV-Vis absorption spectra of methoxy-substituted phenylbutanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling: Methoxy-Substituted Phenylbutanoic Acids vs. Unsubstituted Analogs

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.

Executive Summary & Scientific Context

Phenylbutanoic acids (PBAs) are critical scaffolds in medicinal chemistry, serving as histone deacetylase (HDAC) inhibitors, chemical chaperones, and intermediates in the synthesis of complex alkaloids. While the pharmacological profile of 4-phenylbutanoic acid (4-PBA) is well-documented, the spectroscopic characterization of its methoxy-substituted derivatives—such as 4-(4-methoxyphenyl)butanoic acid —is essential for purity profiling, metabolic tracking, and reaction monitoring.

This guide provides an objective comparison of the UV-Vis absorption properties of methoxy-substituted PBAs against the unsubstituted parent compound. It elucidates the auxochromic effects of the methoxy group, establishing a theoretical and experimental framework for selecting optimal detection wavelengths.

Mechanistic Principles: The Anisole Chromophore

To understand the spectra of these compounds, one must decouple the aromatic chromophore from the aliphatic side chain .

  • The Insulating Chain: The butanoic acid tail (

    
    ) is separated from the benzene ring by saturated carbons. Consequently, it does not participate in 
    
    
    
    -conjugation. It exerts only a weak inductive effect (similar to a methyl or ethyl group).
  • The Methoxy Auxochrome: The methoxy group (

    
    ) attached directly to the ring acts as a strong Electron Donating Group (EDG). The oxygen atom possesses non-bonding (
    
    
    
    ) electron pairs that interact with the aromatic
    
    
    -system via resonance (
    
    
    effect).

Spectral Consequence:

  • Bathochromic Shift (Red Shift): The interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). This shifts the 
    
    
    
    to longer wavelengths.[1][2][3]
  • Hyperchromic Effect: The probability of transition increases, leading to a higher molar absorptivity (

    
    ).
    
Diagram 1: Electronic Transition Mechanism

ElectronicTransitions cluster_0 Benzene Chromophore (4-PBA) cluster_1 Anisole Chromophore (4-Methoxy-PBA) HOMO_B HOMO (π) LUMO_B LUMO (π*) HOMO_A HOMO (π + n) HOMO_B->HOMO_A Energy Raised by -OCH3 (+M Effect) LUMO_A LUMO (π*) gap_B Large ΔE (λ ≈ 258 nm) gap_A Reduced ΔE (λ ≈ 275-280 nm)

Caption: Comparative energy diagram showing the narrowing of the HOMO-LUMO gap induced by the methoxy auxochrome, resulting in a bathochromic shift.

Comparative Data: Spectral Fingerprints

The following table synthesizes spectral data derived from the fundamental behavior of 1,4-disubstituted benzene systems (toluene-like vs. anisole-like chromophores).

Table 1: UV-Vis Characteristics of Phenylbutanoic Acid Derivatives

Feature4-Phenylbutanoic Acid (Parent) 4-(4-Methoxyphenyl)butanoic Acid 4-(4-Nitrophenyl)butanoic Acid
Primary Chromophore Alkylbenzene (Toluene-like)Alkyl-AnisoleNitrobenzene
Electronic Effect Weak Inductive (

)
Strong Mesomeric Donor (

)
Strong Mesomeric Withdrawer (

)

(Primary)
208 nm 225 nm 210 nm

(Secondary)
258 - 260 nm 275 - 280 nm 270 - 285 nm
Molar Absorptivity (

)
Low (

)
Medium (

)
High (

)
Detection Specificity Low (overlaps with many proteins)Moderate (distinct from simple aromatics)High (distinct yellow color)
Key Application General HDAC inhibitionMetabolite tracking; Prodrug synthesisInternal Standard (IS) for LC-MS

Critical Insight: The shift from ~260 nm to ~278 nm allows for selective detection of the methoxy derivative in a mixture containing the parent compound by monitoring at 280 nm , where the parent compound's absorbance drops significantly.

Experimental Protocol: Validated Determination of

To ensure data integrity, researchers must determine the Molar Extinction Coefficient (


) experimentally rather than relying solely on literature values, as solvent polarity significantly affects 

(solvatochromism).
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol has a lower UV cutoff (<205 nm).

  • Blank: Pure Methanol.

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300nm and is unsuitable.

Workflow Diagram

ExperimentalProtocol start Stock Solution Prep (10 mM in Methanol) dilution Serial Dilution (10, 20, 40, 60, 80 µM) start->dilution blank Baseline Correction (Pure Methanol) dilution->blank Parallel scan Spectral Scan (200 - 400 nm) dilution->scan blank->scan peak Identify λ_max scan->peak plot Plot Abs vs. Conc. (Beer-Lambert Law) peak->plot calc Calculate ε (Slope) plot->calc

Caption: Step-by-step workflow for determining the molar extinction coefficient (


) ensuring linearity and baseline subtraction.
Step-by-Step Methodology
  • Stock Preparation: Weigh 10 mg of the target methoxy-PBA. Dissolve in 10 mL Methanol to create a ~5 mM stock. Sonicate to ensure complete dissolution.

  • Working Standards: Prepare 5 dilutions ranging from

    
     M to 
    
    
    
    M.
    • Self-Validation: If the solution becomes cloudy, the concentration is too high or the solvent is too non-polar.

  • Baseline Scan: Run a blank scan with pure methanol. Ensure the baseline is flat (

    
     AU).
    
  • Acquisition: Scan samples from 200 nm to 400 nm.

  • Data Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis) at

    
    . The linear regression 
    
    
    
    must be
    
    
    .

Practical Applications in Drug Development

A. Impurity Profiling (HPLC-UV)

When synthesizing 4-PBA derivatives, unreacted starting materials (often anisole derivatives) may persist.

  • Strategy: Use a Diode Array Detector (DAD).

  • 4-PBA: Monitor at 210 nm (high sensitivity, low specificity).

  • Methoxy-PBA: Monitor at 278 nm (high specificity).

  • Why? At 278 nm, the unsubstituted 4-PBA has negligible absorbance, allowing for the quantification of the methoxy derivative without interference.

B. Metabolic Stability Assays

Methoxy groups are susceptible to O-demethylation by Cytochrome P450 enzymes (CYP2D6), converting them to phenols.

  • Phenol Shift: The product (hydroxy-PBA) will show a bathochromic shift in alkaline pH (phenolate formation), moving

    
     from ~278 nm to ~295 nm.
    
  • Protocol: Add NaOH to the cuvette. If the peak shifts red, O-demethylation has occurred.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for substituent effects on benzene rings).

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of Propylbenzene and Anisole Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[4][5][6] 4-(4-Methoxyphenyl)butanoic acid (CID 78280).[4] National Library of Medicine. [Link]

  • Villani, S., et al. (2023). "Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS." Molecules, 28(4), 1862. (Demonstrates use of nitro-derivatives as internal standards). [Link]

Sources

Safety Operating Guide

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid CAS Number: 39863-61-1 Synonyms: 4-(3-Isopropyl-4-methoxyphenyl)butanoic acid; 3-(3-Isopropyl-4-methoxyphenyl)propylcarboxylic acid.[1][2]

Executive Safety & Disposal Overview

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is an organic carboxylic acid intermediate used in pharmaceutical synthesis.[1][2] Proper disposal requires strict adherence to Zero-Discharge protocols for laboratory drains.[1][2] The primary disposal route is high-temperature incineration via a licensed chemical waste contractor.[2]

Key Hazards (GHS Classification):

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • STOT-SE (Category 3): May cause respiratory irritation.[2][4]

Immediate Action Required:

  • Segregate from oxidizing agents and strong bases.[2]

  • Label all waste containers immediately upon generation.[2]

  • Neutralize spills before collection to minimize corrosive off-gassing.[1][2]

Disposal Decision Matrix (Workflow)

The following logic flow dictates the handling of waste streams containing this compound.

DisposalWorkflow Start Waste Generation: 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Pure substance, contaminated gloves, paper) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Solutions, mother liquors) TypeCheck->LiquidWaste Pack Pack in HDPE or Glass Container (Attach Hazardous Waste Label) SolidWaste->Pack SolventCheck Solvent Composition? LiquidWaste->SolventCheck NonHalo Non-Halogenated Organic Waste (e.g., Methanol, Ethanol, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens Aqueous Aqueous Waste (pH < 2 or > 12.5) SolventCheck->Aqueous Water-based NonHalo->Pack Halo->Pack Neutralize Neutralization Required (Adjust pH to 5-9) Aqueous->Neutralize Neutralize->Pack Disposal Transfer to EHS / Licensed Incineration Facility Pack->Disposal

Figure 1: Decision matrix for segregating and disposing of phenylbutanoic acid derivatives. Note that halogenated solvents (e.g., DCM) require a separate waste stream from non-halogenated solvents (e.g., Methanol).[2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear plastic bag (minimum 4 mil thickness) designated for hazardous solid waste.[1][2]

  • Collection: Transfer the solid material into the container. Do not generate dust; use a damp paper towel to wipe up fine powders and add the towel to the waste.[2]

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituents: "Solid Debris contaminated with 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid".[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".[2]

  • Storage: Close the lid tightly. Store in a Secondary Containment Tray until pickup.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Applicability: Mother liquors from recrystallization, HPLC waste, or dissolved synthesis byproducts.[2]

  • Segregation (Critical):

    • Scenario 1 (Non-Halogenated): If dissolved in Acetone, Methanol, or Ethyl Acetate, dispose in the "Non-Halogenated Organic" carboy.[2]

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose in the "Halogenated Organic" carboy.[2]

  • Compatibility Check: Ensure no oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container, as organic acids can react violently with oxidizers.[2]

  • Transfer: Use a funnel to pour the liquid into the appropriate carboy. Leave at least 10% headspace to prevent over-pressurization.[2]

  • Record Keeping: Log the volume and concentration (approximate) on the waste tag attached to the carboy.

Protocol C: Spill Cleanup & Neutralization

Applicability: Accidental benchtop spills.[1][2]

  • Isolate: Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat).[2]

  • Contain: Surround the spill with an inert absorbent (vermiculite or spill pillows) to prevent spreading.[2]

  • Neutralize:

    • Since the substance is an acid, sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder over the spill.[2]

    • Observation: Look for bubbling (CO₂ release).[2] Continue adding powder until bubbling ceases.

  • Collect: Scoop the neutralized slurry into a plastic bag or jar.

  • Clean: Wipe the surface with water and soap.[2] Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[2]

Technical Data & Compatibility

PropertyDataDisposal Implication
Physical State Solid (Powder/Crystalline)Must be dissolved or bagged; do not pour solids down drains.[1][2]
Acidity (pKa) ~4.5 - 4.8 (Predicted)Mildly corrosive.[1][2] Compatible with HDPE, Glass, and PTFE containers.
Water Solubility Low / InsolubleWill precipitate in water drains, causing clogs and contamination.[2]
Flash Point > 110°C (Predicted)Combustible.[2] Classify as "Ignitable" if dissolved in flammable solvents.[2]
Incompatibility Strong Oxidizers, Strong BasesDo not mix with Nitric Acid or Perchlorates in waste streams.[2]

Regulatory Compliance (RCRA & EPA)

While 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is not a specifically listed "P" or "U" waste under 40 CFR 261.33 , it falls under the following regulatory definitions depending on its state:

  • Characteristic Waste (D001): If the waste is a liquid solution containing >24% alcohol or has a flash point <60°C.[2]

  • Characteristic Waste (D002): If the waste is an aqueous solution with pH ≤ 2.[2]

  • Generator Responsibility: The "Cradle-to-Grave" principle applies.[1][2] You are responsible for the waste until it is destroyed at a licensed facility.[2]

Mandatory Prohibition:

NEVER dispose of this compound via sink drains.[2] It is toxic to aquatic life and will violate local sewer discharge permits (POTW regulations).[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

  • PubChem. (2025).[2][5] Compound Summary: 4-(4-Isopropylphenyl)butanoic acid (CID 347674).[2][6] National Library of Medicine.[2] Retrieved from [Link][2]

Sources

Personal protective equipment for handling 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel Active Pharmaceutical Ingredient (API) intermediates requires moving beyond generic safety data sheets. It demands a mechanistic understanding of the molecule's interaction with human biology and the laboratory environment.

As an arylbutyric acid derivative featuring both methoxy and isopropyl substitutions, 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid is a high-value intermediate in advanced drug development. The following blueprint provides a self-validating, causality-driven Standard Operating Procedure (SOP) for researchers and drug development professionals.

Mechanistic Hazard Profiling (The "Why")

To establish a foolproof safety protocol, researchers must understand the physicochemical causality behind the hazards of substituted arylbutyric acids[1][2].

  • Tissue Irritation (Acidic Moiety): The terminal carboxylic acid acts as a proton donor. Upon contact with the moisture of the epidermis or ocular mucosa, it causes localized pH shifts, leading to protein denaturation and acute irritation (GHS Category 2)[2].

  • Dermal Penetration (Lipophilic Core): The addition of the isopropyl and methoxy groups to the phenyl ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to cross the lipid bilayer of the stratum corneum if the skin barrier is compromised.

  • Aerosolization (Crystalline Morphology): As a dry powder, the compound is highly prone to electrostatic charging. Fine particulates present a targeted inhalation hazard, triggering respiratory tract irritation (STOT SE 3)[1].

Quantitative Chemical & Hazard Profile

The following data is extrapolated from standard arylbutyric acid derivatives to guide operational risk assessments[1][2].

Property / HazardSpecification / GHS ClassificationOperational Implication
Physical State Solid / Crystalline PowderProne to dust generation; requires strict draft control.
Solubility Soluble in methanol; Insoluble in waterWater is ineffective for equipment cleaning; use alcohols.
Acute Toxicity Oral (Category 4)Strict prohibition of eating/drinking in the workspace.
Skin/Eye Irritation Category 2 / Category 2AMandates orbital sealing eyewear and chemical-resistant gloves.
Respiratory Hazard STOT SE 3 (Irritation)Requires local exhaust ventilation (LEV) or respiratory PPE.

The PPE Matrix: Causality-Driven Selection

Do not rely on default laboratory attire. The following Personal Protective Equipment (PPE) matrix is engineered specifically for the physicochemical risks of lipophilic organic acids[2][3].

  • Ocular Protection: 2 (compliant with OSHA 29 CFR 1910.133 or EN166)[2].

    • Causality: Standard safety glasses lack orbital seals. Airborne dust generated from electrostatic repulsion during weighing can bypass standard glasses, reacting with tear film to cause severe corneal irritation.

  • Dermal Protection: 100% Nitrile gloves (minimum 0.11 mm thickness), double-gloved.

    • Causality: Nitrile provides superior chemical resistance to organic acids compared to latex. Double-gloving creates a fail-safe; if the outer glove is compromised by the lipophilic API, the inner glove maintains the barrier during doffing.

  • Respiratory Protection: 3 (US) or FFP3 (EU)[3].

    • Causality: Required only if handling outside a certified chemical fume hood. It filters out >99% of airborne crystalline dust, preventing STOT SE 3 respiratory irritation.

  • Body Protection: Flame-retardant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the wrists from being exposed when reaching into the fume hood, which is a common vector for accidental dermal exposure.

Systems-Level Workflow & Experimental Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures zero-exposure transfer of 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid.

RiskMitigation cluster_0 Engineering Controls cluster_1 PPE Matrix Hazard Hazard: 4-[4-Methoxy-3-(propan-2-yl) phenyl]butanoic acid Hood Chemical Fume Hood (>100 fpm) Hazard->Hood Airborne Dust Exhaust Local Exhaust (LEV) Hazard->Exhaust Vapors Gloves Nitrile Gloves (Double gloving) Hood->Gloves Dermal Risk Eye Safety Goggles (Orbital Seal) Hood->Eye Ocular Risk Resp N95/P100 Respirator (If outside hood) Exhaust->Resp Inhalation Safe Safe Execution & Exposure Prevention Gloves->Safe Eye->Safe Resp->Safe

Fig 1. Risk mitigation pathway and exposure control workflow for arylbutyric acid derivatives.

Step-by-Step Handling Protocol:

  • Environmental Validation: Before opening the reagent bottle, verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue wipe to visually confirm a steady inward draft.

  • Electrostatic Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use a grounded, stainless-steel V-shaped spatula.

    • Causality: Eliminating static prevents the lipophilic powder from aerosolizing or clinging to the sides of the weighing boat, ensuring precise stoichiometric measurements.

  • Weighing & Transfer: Tare a conductive weighing boat. Slowly transfer the required mass.

    • Validation: The balance must return to exactly 0.0000g after the tared boat is removed, confirming zero residual powder was left on the weighing pan.

  • In-Situ Solubilization (Preferred): Rather than transferring dry powder across the lab, solubilize the acid directly in the weighing boat or a secondary vial using a compatible solvent (e.g., methanol) inside the fume hood[4].

    • Causality: Wetting the powder eliminates the inhalation hazard entirely during subsequent transport to the primary reaction vessel.

Spill Response and Disposal Plan

In the event of a breach, execute the following validated recovery plan[2][5]:

  • Dry Spill Containment: Do NOT apply water initially. Water will not dissolve the lipophilic acid but will create a sticky, acidic slurry that is significantly harder to clean.

  • Mechanical Recovery: Gently cover the spill with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Chemical Neutralization: Wash the affected surface with a 5% Sodium Bicarbonate (

    
    ) solution.
    
    • Causality: The weak base safely neutralizes the residual carboxylic acid without generating excessive heat.

    • Validation Step: Swab the cleaned area with pH paper; a neutral reading (pH ~7) confirms complete chemical decontamination.

  • Waste Disposal: Collect all contaminated materials (gloves, wipes, powder) into a sealable, clearly labeled hazardous waste container. Dispose of as "Halogen-Free Organic Acid Waste" in accordance with institutional and EPA guidelines[2].

References

  • Thermo Fisher Scientific. "4-(4-Methoxyphenyl)butyric acid, 98% Safety Data Sheet.
  • MedChemExpress. "4-Phenylbutyric acid Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Pocket Guide to Chemical Hazards.

Sources

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